Thiotraniliprole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15BrCl3N5OS |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15BrCl3N5OS/c1-9(2)25-19(30)11-6-10(21)7-13(23)16(11)26-18(29)14-8-15(20)27-28(14)17-12(22)4-3-5-24-17/h3-9H,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
IEFALYLJMGPZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Thiotraniliprole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotraniliprole is a novel insecticide belonging to the diamide class, which is characterized by its potent activity against a range of chewing and sucking insect pests. Its mode of action involves the disruption of calcium homeostasis in insect muscle cells by targeting ryanodine receptors. The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. This technical guide provides a detailed overview of the synthesis pathway of this compound, including its critical intermediates, experimental protocols, and quantitative data.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of Intermediate I: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Synthesis of Intermediate II: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Final Coupling Reaction: Amide bond formation between Intermediate I and Intermediate II to yield this compound.
Caption: Overall synthetic pathway of this compound.
Synthesis of Intermediates
Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This intermediate is synthesized from 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and chlorination.
Experimental Protocol:
A multi-step synthesis is commonly employed for this intermediate. One patented method involves the following sequence:
-
Esterification of 3-methyl-2-nitrobenzoic acid: The starting material is reacted with methanol in the presence of an acid catalyst to yield methyl 3-methyl-2-nitrobenzoate.
-
Amidation with methylamine: The resulting ester is then reacted with an aqueous solution of methylamine to form 3-methyl-2-nitrobenzamide. This reaction is typically carried out in a lower alcohol solvent at a temperature of 60-65°C.[1]
-
Reduction of the nitro group: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) in water. The reaction is generally heated to 70-75°C.[1] This step yields 2-amino-3-methylbenzamide.
-
Chlorination: The final step is the chlorination of 2-amino-3-methylbenzamide using a chlorinating agent like sulfuryl chloride in an inert organic solvent. The reaction temperature is maintained at 55-60°C to produce 2-amino-5-chloro-N,3-dimethylbenzamide.[1]
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Purity (%) |
| Amidation | Methyl 3-methyl-2-nitrobenzoate, Methylamine | Lower alcohol | 60-65 | - | - |
| Reduction | 3-Methyl-2-nitrobenzamide | Iron powder, Acid, Water | 70-75 | - | - |
| Chlorination | 2-Amino-3-methylbenzamide | Sulfuryl chloride, Inert solvent | 55-60 | - | - |
| Overall | 3-Methyl-2-nitrobenzoic acid | ~75 | >97 |
Note: Detailed yields for each step are often not reported in a consolidated manner in publicly available documents; the overall yield is a more common metric.
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This pyrazole derivative is a crucial component of many modern insecticides. Its synthesis is complex and involves the construction of the pyrazole ring followed by functional group manipulations.
Experimental Protocol:
Several synthetic routes have been reported. A common pathway starts from 2,3-dichloropyridine:
-
Hydrazinolysis of 2,3-dichloropyridine: 2,3-dichloropyridine is reacted with hydrazine hydrate, typically at reflux in a solvent like ethanol, to produce (3-chloropyridin-2-yl)hydrazine.
-
Cyclocondensation with diethyl maleate: The hydrazine derivative is then condensed with diethyl maleate in the presence of a base such as sodium ethoxide to form a pyrazolidinone intermediate.
-
Bromination and Dehydration: The pyrazolidinone is treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile. This step introduces the bromine atom and leads to the formation of a pyrazoline ring.
-
Oxidation to the pyrazole: The pyrazoline intermediate is oxidized to the aromatic pyrazole using an oxidizing agent like potassium persulfate.
-
Hydrolysis of the ester: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide in a methanol-water mixture, followed by acidification. This hydrolysis step can achieve a high yield and purity.[2]
An alternative method involves the reaction of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by quenching with carbon dioxide.[3]
Quantitative Data:
| Step | Key Reactants | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
| Hydrazinolysis | 2,3-Dichloropyridine | Hydrazine hydrate | Reflux | - | - |
| Hydrolysis | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | NaOH, Methanol/Water | Room Temp | 94 | 99.69 |
| Carboxylation | 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine | LDA, CO2 | -78 | 59 | - |
| Overall | 2,3-Dichloropyridine | ~41-47 | >98 |
Final Coupling: Synthesis of this compound
The final step in the synthesis is the formation of an amide bond between the two previously synthesized intermediates. This is a standard amide coupling reaction.
References
- 1. Polymorph of chlorantraniliprole and preparation method therefor - Patent WO-2017219768-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
The Rise of a Novel Insecticide: A Technical Guide to the Discovery and Development of Thiotraniliprole
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Thiotraniliprole is an emerging insecticide belonging to the anthranilic diamide class, a group of compounds that has revolutionized pest management with its novel mode of action and favorable safety profile. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its chemical synthesis, mechanism of action, insecticidal spectrum, and toxicological properties. While specific data for this compound remains proprietary in many aspects, this paper draws upon extensive research on closely related and pioneering molecules in the same class, such as tetraniliprole and chlorantraniliprole, to provide a detailed projection of its characteristics and the methodologies involved in its evaluation.
Introduction
The continuous need for effective and environmentally sound pest control solutions drives the development of new insecticidal active ingredients. The anthranilic diamide class of insecticides emerged as a significant breakthrough, offering a unique mode of action that targets the insect ryanodine receptor (RyR).[1] This targeted approach provides high efficacy against a range of chewing and sucking pests while exhibiting a more favorable toxicological profile for non-target organisms compared to many older insecticide classes. This compound represents a continued innovation within this chemical family.
Discovery and Synthesis
While the precise discovery and synthesis pathway for this compound is not publicly detailed, the general synthetic strategies for anthranilic diamides are well-established. The synthesis of a related compound, tetraniliprole, involves a key coupling reaction between an anthranilic amide intermediate and a pyrazole carboxylic acid intermediate.[2] A plausible synthetic route for this compound would likely follow a similar modular approach, involving the synthesis of a substituted anthranilamide core which is then coupled with a substituted pyrazole- or other nitrogen-containing heterocyclic carboxylic acid. The "thio" prefix in this compound suggests the incorporation of a sulfur-containing moiety, a common strategy in medicinal and agrochemical chemistry to modulate the compound's physicochemical properties, metabolic stability, and biological activity.
Mode of Action: Targeting the Ryanodine Receptor
This compound, like other anthranilic diamides, acts as a potent activator of insect ryanodine receptors.[3][4] These receptors are large ion channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, responsible for regulating the release of intracellular calcium stores.[1]
The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled and sustained release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5][6] This disruption of calcium homeostasis results in rapid muscle contraction, paralysis, cessation of feeding, and ultimately, death of the insect.[4] A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to the favorable toxicological profile of this class of insecticides.[1]
Signaling Pathway of this compound Action
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the synthesis of the insecticide Tetraniliprole?_Chemicalbook [chemicalbook.com]
- 3. Tetraniliprole [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Thiotraniliprole molecular formula and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotraniliprole is an insecticide belonging to the diamide class of chemistry. Like other diamides, its mode of action involves the disruption of calcium regulation in the muscle cells of target insects. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, and draws upon data from the closely related compound Tetraniliprole to provide a broader understanding of its toxicological and physicochemical properties.
Chemical Identity
| Property | Value |
| IUPAC Name | 3-bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-5-carboxamide |
| Molecular Formula | C₁₉H₁₅BrCl₃N₅OS |
Physicochemical and Toxicological Properties
| Property | Value (for Tetraniliprole) | Citation |
| Molecular Weight | 544.9 g/mol | |
| Water Solubility | Slightly to moderately soluble | |
| Log P (octanol-water partition coefficient) | 2.8 | |
| Vapor Pressure | Low | |
| Acute Oral LD50 (Rat) | > 2000 mg/kg | |
| Acute Dermal LD50 (Rat) | > 5000 mg/kg | |
| Acute Inhalation LC50 (Rat) | > 5.1 mg/L | |
| Avian Acute Oral LD50 (Bobwhite Quail) | > 2250 mg/kg | [1] |
| Aquatic Toxicity LC50 (Rainbow Trout, 96h) | > 129 mg/L | |
| Aquatic Toxicity EC50 (Daphnia magna, 48h) | 0.019 mg/L |
Note: This data pertains to Tetraniliprole and should be used as a general reference for the diamide class of insecticides.
Mode of Action: Ryanodine Receptor Modulation
This compound, like other diamide insecticides, acts as a modulator of insect ryanodine receptors (RyRs).[2] These receptors are large ion channels located on the sarcoplasmic reticulum of muscle cells and are crucial for regulating the release of intracellular calcium, which is essential for muscle contraction.
By binding to the ryanodine receptor, this compound locks the channel in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm. This sustained high level of intracellular calcium results in continuous muscle contraction, leading to paralysis and ultimately the death of the insect.
References
Physical and chemical characteristics of Thiotraniliprole
An In-depth Technical Guide on the Physical and Chemical Characteristics of Thiotraniliprole
Introduction
This compound, also known by its ISO-approved name Tiorantraniliprole, is a novel insecticide belonging to the diamide class of chemicals.[1][2][3] As a member of this group, its mode of action involves the disruption of calcium homeostasis in insects through the modulation of ryanodine receptors.[2][4] This technical guide provides a comprehensive overview of the available physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this compound, this guide also includes comparative data for other prominent diamide insecticides to provide a broader context.
Chemical Identity of this compound
This compound is chemically identified as 3-bromo-1-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-5-carboxamide.[1] Key identifiers and its chemical structure are summarized in the table below.
| Identifier | Value | Source |
| Common Name | Tiorantraniliprole | [1][3] |
| Synonym | This compound | [1] |
| CAS Number | 1442448-92-1 | [1][2][3] |
| IUPAC Name | 3-bromo-1-(3-chloropyridin-2-yl)-N-{2,4-dichloro-6-[(propan-2-yl)carbamothioyl]phenyl}-1H-pyrazole-5-carboxamide | [3] |
| Molecular Formula | C₁₉H₁₅BrCl₃N₅OS | [1][3] |
| Molecular Weight | 547.7 g/mol | [1] |
| InChIKey | IEFALYLJMGPZJY-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br | [1] |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound are not extensively available in the public domain. The table below summarizes the known information.
Table 1: Physical and Chemical Properties of this compound (Tiorantraniliprole)
| Property | Value | Source |
| Physical State | Solid powder (assumed based on related compounds) | |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Vapor Pressure | Data not available | [2] |
| Water Solubility | Data not available | [2] |
| Octanol-Water Partition Coefficient (log P) | Data not available | [2] |
| Dissociation Constant (pKa) | Data not available | [2] |
To provide a comparative reference, the following table presents the physicochemical properties of other key diamide insecticides. It is important to note that these values are not directly transferable to this compound but offer insights into the general characteristics of this chemical class.
Table 2: Comparative Physical and Chemical Properties of Related Diamide Insecticides
| Property | Chlorantraniliprole | Cyantraniliprole | Tetraniliprole |
| CAS Number | 500008-45-7 | 736994-63-1 | 1229654-66-3 |
| Molecular Formula | C₁₈H₁₄BrCl₂N₅O₂ | C₁₉H₁₄BrClN₆O₂ | C₂₂H₁₆ClF₃N₁₀O₂ |
| Molecular Weight | 483.15 g/mol | 473.7 g/mol | 544.88 g/mol |
| Melting Point | 208-210 °C[5] | - | -43.8 °C[6] |
| Boiling Point | 526.6 °C[7] | - | 81.6 °C[6] |
| Vapor Pressure | - | - | - |
| Water Solubility | 1.02 mg/L (20 °C) | 14.2 mg/L (20 °C) | 1.0 mg/L (20 °C, pH 7) |
| log P (Kow) | 2.76[5] | 2.02 (pH 7, 20 °C)[8] | 2.6 (pH 7, 20 °C) |
| pKa | 10.88[5] | - | 9.1 |
| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 3.4, Acetonitrile: 0.71, Dichloromethane: 2.48, Ethyl acetate: 1.14, Methanol: 1.71[5] | DMSO: ~5 mg/mL, DMF: ~30 mg/mL[9] | Toluene: 170, Methanol: 2900, Ethyl acetate: 6400, Acetone: 21800 |
Mode of Action and Signaling Pathway
This compound, like other diamide insecticides, acts as a potent and selective activator of insect ryanodine receptors (RyRs).[2][4] These receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum, playing a crucial role in muscle contraction.[10][11]
The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from internal stores into the cytoplasm.[12] This depletion of intracellular calcium stores and sustained high cytosolic calcium levels result in cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect.[4] Notably, diamide insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for mammals.[12][13]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available. However, standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development), are typically employed. Below is a generalized workflow for determining the Octanol-Water Partition Coefficient (Kow), a key parameter for assessing the environmental fate of a chemical.[14][15][16]
General Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (log P)
-
Preparation of Phases: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.
-
Preparation of Test Substance Solution: A stock solution of this compound is prepared in n-octanol.
-
Partitioning: The stock solution is added to a mixture of the pre-saturated n-octanol and water in a separation funnel. The amount of substance should not exceed the saturation limit in either phase.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the substance between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The octanol-water partition coefficient (P or Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).
Synthesis Pathway
A detailed, publicly available synthesis pathway for this compound has not been disclosed. However, the synthesis of structurally similar diamide insecticides, such as Tetraniliprole, has been described and likely involves analogous chemical transformations.[17] The synthesis of Tetraniliprole generally involves the coupling of two key intermediates: an anthranilic amide and a pyrazole carboxylic acid.[17]
A simplified, conceptual workflow for the synthesis of a diamide insecticide is presented below.
Conclusion
This compound (Tiorantraniliprole) is a contemporary diamide insecticide with a mode of action centered on the activation of insect ryanodine receptors. While its chemical identity is well-established, there is a notable scarcity of publicly available, quantitative data regarding its specific physical and chemical properties. This guide has presented the confirmed information for this compound and provided comparative data from related compounds to offer a broader understanding of its likely characteristics. The generalized diagrams for its mode of action and potential experimental and synthetic workflows provide a foundational understanding for researchers. Further empirical studies are necessary to fully elucidate the detailed physicochemical profile of this insecticide.
References
- 1. Tiorantraniliprole | C19H15BrCl3N5OS | CID 141447658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiorantraniliprole [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accustandard.com [accustandard.com]
- 7. britiscientific.com [britiscientific.com]
- 8. Cyantraniliprole (Ref: DPX-HGW86) [sitem.herts.ac.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 12. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. srd.nist.gov [srd.nist.gov]
- 16. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 17. What is the synthesis of the insecticide Tetraniliprole?_Chemicalbook [chemicalbook.com]
Initial toxicity screening of Thiotraniliprole on target pests
An In-depth Technical Guide to the Initial Toxicity Screening of Thiotraniliprole on Target Pests
Introduction
This compound is a novel insecticide belonging to the anthranilic diamide class, a significant group of modern pest control agents.[1][2] Like other diamides, it is recognized for its efficacy against a broad spectrum of chewing and sucking insect pests, particularly lepidopteran larvae.[2] Its development is a part of the ongoing effort to manage insecticide resistance and provide more selective options for integrated pest management (IPM) programs.[3] This guide provides a technical overview of the initial toxicity screening of this compound, focusing on its mode of action, experimental protocols for toxicity assessment, and the presentation of toxicological data.
Core Mechanism: Mode of Action
This compound, consistent with other Group 28 insecticides as classified by the Insecticide Resistance Action Committee (IRAC), functions as a ryanodine receptor (RyR) modulator.[1][4] The insect ryanodine receptor is a large conductance, ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[5]
The primary mode of action involves the following steps:
-
Ingestion and Binding : The insecticide is primarily active through ingestion by the target pest.[1][4] Once ingested, it binds to the insect's ryanodine receptors.[5]
-
Channel Activation : This binding locks the RyR in an open state, leading to an uncontrolled and continuous release of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5]
-
Muscle Dysfunction : The sustained high concentration of intracellular Ca2+ disrupts normal muscle contraction, causing rapid muscle paralysis.[1][2]
-
Cessation of Feeding and Lethality : Affected insects quickly cease all movement and feeding. This paralysis ultimately leads to lethargy and death of the pest.[5]
This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to the favorable safety profile of diamide insecticides for non-target organisms.[6]
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of the sublethal effect of tetrachlorantraniliprole on Spodoptera exigua and its potential toxicity to two non-target organisms | PLOS One [journals.plos.org]
- 4. Tetraniliprole [sitem.herts.ac.uk]
- 5. Chlorantraniliprole Mode of Action [allpesticides.com]
- 6. Sublethal Effects of Spirotetramat, Cyantraniliprole, and Pymetrozine on Aphis gossypii (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
Thiotraniliprole's Environmental Journey: A Technical Guide to its Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Thiotraniliprole, a member of the diamide class of insecticides, is a crucial tool in modern pest management. Understanding its environmental fate is paramount for assessing its ecological impact and ensuring its sustainable use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in the environment, drawing upon available data for the compound and its close structural analogs, including chlorantraniliprole, cyantraniliprole, and tetraniliprole. While specific data for this compound is limited in publicly accessible literature, the degradation patterns observed for these related compounds offer significant insights into its likely environmental behavior.
Physicochemical Properties Influencing Degradation
Core Degradation Pathways in the Environment
The primary routes for the environmental dissipation of diamide insecticides are abiotic processes, namely hydrolysis and photolysis. Biotic degradation by soil microorganisms also contributes to their breakdown, albeit often at a slower rate.
Degradation in Soil
In the soil environment, this compound is subject to a combination of biotic and abiotic degradation processes. The persistence of diamide insecticides in soil can vary significantly depending on soil type, organic matter content, pH, temperature, and moisture levels.
Abiotic Degradation:
-
Hydrolysis: This is a key degradation pathway in soil, influenced by pH. In general, diamide insecticides are more stable in acidic to neutral soils and degrade more rapidly under alkaline conditions.
Biotic Degradation:
-
Microbial Metabolism: Soil microorganisms, including bacteria and fungi, can metabolize diamide insecticides. This process often involves enzymatic reactions such as oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. The rate of biotic degradation is influenced by the composition and activity of the microbial community. Studies on the related compound chlorantraniliprole have shown that its degradation rate can be affected by the microbial community structure[1].
Key Metabolites in Soil: Based on studies of related diamide insecticides, the degradation of this compound in soil is expected to produce a range of metabolites. For instance, studies on cyantraniliprole have identified metabolites such as IN-J9Z38, IN-JCZ38, IN-N7B69, and IN-QKV54 in soil[2][3]. A major metabolite of tetraniliprole is chinazolinon (BCS-CQ 63359)[4]. It is plausible that this compound undergoes similar transformations, leading to the formation of analogous metabolites.
Figure 1: Generalized biotic degradation pathway of this compound in soil.
Degradation in Water (Hydrolysis)
Hydrolysis is a critical abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water.
pH Dependence:
-
Acidic Conditions (pH 4): Diamide insecticides are generally stable.
-
Neutral Conditions (pH 7): Moderate degradation is observed.
-
Alkaline Conditions (pH 9): Degradation is significantly faster.
The primary hydrolytic degradation of diamides often involves intramolecular cyclization and rearrangement reactions rather than simple amide bond cleavage[5].
Hydrolysis Products: The hydrolysis of this compound is expected to yield several degradation products. While specific products for this compound are not detailed in the available literature, studies on the hydrolysis of chlorantraniliprole and cyantraniliprole have identified various transformation products resulting from these intramolecular reactions.
Figure 2: Generalized hydrolysis pathway of this compound in water.
Degradation by Photolysis
Photolysis, or degradation by sunlight, is another major abiotic pathway for the breakdown of this compound in the environment, particularly in surface waters and on soil surfaces. The rate of photolysis is influenced by the intensity of solar radiation and the presence of photosensitizing substances in the water.
Photolytic Reactions: Photodegradation of diamide insecticides involves complex reactions, including intramolecular rearrangements and cleavage of the molecule, often initiated by the absorption of UV radiation[6].
Photodegradation Products: Studies on the photolysis of chlorantraniliprole have led to the isolation and characterization of several photoproducts[7][8]. The specific products formed can differ depending on the pH of the water[7]. It is anticipated that this compound will undergo similar phototransformations.
Figure 3: Generalized photolysis pathway of this compound.
Quantitative Degradation Data
The persistence of a pesticide in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize available half-life data for this compound and its structural analogs in soil and water. It is important to note that these values can vary significantly based on experimental conditions.
Table 1: Half-life of this compound and Analogs in Soil
| Compound | Soil Type | Condition | Half-life (days) | Reference |
| Chlorantraniliprole | Various | Aerobic | 86.7 - 115.0 | [1] |
| Chlorantraniliprole | Maize field soil | Field | 9.5 - 21.7 | [7] |
| Cyantraniliprole | Pakchoi field soil | Field | 8.7 - 18.2 | [9][10] |
| Cyantraniliprole | Grape rhizosphere soil | Field | 15 - 21 | [2][3] |
Table 2: Half-life of this compound and Analogs in Water (Hydrolysis)
| Compound | pH | Temperature (°C) | Half-life (days) | Reference |
| Chlorantraniliprole | 9 | - | ~10 | [11] |
| Cyantraniliprole | 4 | 25 | 210 | [11] |
| Cyantraniliprole | 7 | 25 | 30 | [11] |
| Cyantraniliprole | 9 | 25 | 0.85 | [11] |
Table 3: Half-life of this compound and Analogs in Water (Photolysis)
| Compound | Water Type | Light Source | Half-life (days) | Reference |
| Chlorantraniliprole | Deionized Water | Simulated Solar | 5.1 | [7][8] |
| Chlorantraniliprole | Tap Water | Simulated Solar | 4.1 | [7][8] |
Experimental Protocols
The study of this compound's environmental degradation follows standardized methodologies, often guided by international testing guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation (Aerobic and Anaerobic) - Based on OECD Guideline 307
This test evaluates the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Representative soil types are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture).
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.
-
Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted using an appropriate solvent. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent compound and its degradation products. Volatile products like ¹⁴CO₂ are trapped to assess mineralization.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the DT50 and DT90 values. The formation and decline of major metabolites are also monitored.
Figure 4: Experimental workflow for soil degradation studies (OECD 307).
Hydrolysis as a Function of pH - Based on OECD Guideline 111
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: this compound is added to the buffer solutions at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).
-
Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or a similar technique to determine the concentration of the parent compound.
-
Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH. If significant degradation occurs, further studies are conducted to identify the hydrolysis products.
Phototransformation in Water - Based on OECD Guideline 316
This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.
Methodology:
-
Tier 1 (Screening): The UV-Vis absorption spectrum of this compound is measured. If there is significant absorbance above 290 nm (the cutoff for solar radiation at the Earth's surface), a theoretical maximum photolysis rate is calculated.
-
Tier 2 (Experimental): If the theoretical rate is significant, an experimental study is conducted. A solution of this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel.
-
Sampling and Analysis: Samples are collected at intervals and analyzed to determine the concentration of the parent compound and any photoproducts.
-
Data Analysis: The photolysis rate constant, half-life, and quantum yield are calculated. Major photoproducts are identified.
Residue Analysis in Environmental Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water[12][13][14][15][16][17].
QuEChERS Protocol:
-
Extraction: A sample (e.g., 10-15 g of soil or water) is homogenized and extracted with acetonitrile.
-
Salting Out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.
Figure 5: General workflow for the QuEChERS sample preparation method.
Conclusion
The environmental degradation of this compound is a complex process driven primarily by abiotic hydrolysis and photolysis, with a contribution from biotic soil metabolism. While specific data for this compound remains limited in the public domain, the degradation pathways and quantitative data for its structural analogs—chlorantraniliprole, cyantraniliprole, and tetraniliprole—provide a strong predictive framework for its environmental fate. Key factors influencing its degradation include pH, temperature, sunlight intensity, and soil microbial activity. Further research focused specifically on this compound is necessary to fully elucidate its unique degradation profile and to refine environmental risk assessments. The standardized experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for generating such critical data.
References
- 1. jchr.org [jchr.org]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. Non-targeted impact of cyantraniliprole residues on soil quality, mechanism of residue degradation, and isolation of potential bacteria for its bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fera.co.uk [fera.co.uk]
- 5. eppltd.com [eppltd.com]
- 6. Photolysis of chlorantraniliprole and cyantraniliprole in water and soil: verification of degradation pathways via kinetics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration and dissipation of chlorantraniliprole and thiamethoxam residues in maize straw, maize, and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and photochemical degradation of chlorantraniliprole and characterization of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. measurlabs.com [measurlabs.com]
- 15. QuEChERS: Home [quechers.eu]
- 16. Development and validation of QuEChERS method for estimation of chlorantraniliprole residue in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Environmental fate and toxicology of Thiotraniliprole
An In-depth Technical Guide to the Environmental Fate and Toxicology of Tetraniliprole
Introduction
Tetraniliprole is a systemic insecticide belonging to the anthranilic diamide class.[1] It is utilized for the control of a broad spectrum of chewing and sucking insect pests across a variety of agricultural crops, including corn, soybeans, fruits, and vegetables, as well as on turfgrass.[1][2] This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of Tetraniliprole, intended for researchers, scientists, and professionals in drug development.
Mode of Action
Tetraniliprole functions by targeting the ryanodine receptors (RyRs) in the muscle cells of insects.[2][3] These receptors are intracellular calcium channels critical for muscle contraction.[4] Tetraniliprole acts as an agonist, causing an uncontrolled release of calcium from the sarcoplasmic reticulum, which leads to impaired muscle regulation, paralysis, and ultimately the death of the insect.[5][6] This mode of action is highly selective for insect RyRs, contributing to its lower toxicity in mammals.[7]
Figure 1: Signaling pathway of Tetraniliprole's mode of action in insect muscle cells.
Environmental Fate
The environmental fate of Tetraniliprole is characterized by its persistence, mobility, and degradation pathways in soil and aquatic systems.
Degradation and Metabolism
Tetraniliprole is categorized as slightly persistent to persistent in the environment.[1] The primary routes of degradation are hydrolysis under neutral and basic pH conditions and aqueous photolysis.[1] In soil, it is stable under aerobic conditions. One of the major environmental degradates is BCS-CQ63359, also known as tetraniliprole quinazolinone.[1] This degradate, along with the parent compound, is considered a residue of concern for aquatic organisms and terrestrial vertebrates.[1] For terrestrial invertebrates, only the parent Tetraniliprole is considered a residue of concern.[1]
Figure 2: Primary degradation pathways of Tetraniliprole in the environment.
Mobility
Tetraniliprole has a moderate solubility in water and is classified as moderately mobile.[1] This indicates a potential for it to leach into groundwater and be transported to surface water via runoff and erosion.[1]
Environmental Persistence Data
| Parameter | Value | Reference |
| Persistence | Slightly persistent to persistent | [1] |
| Primary Degradation | Hydrolysis and aqueous photolysis | [1] |
| Major Degradate | Tetraniliprole quinazolinone | [1] |
| Mobility | Moderately mobile | [1] |
Toxicology
The toxicological profile of Tetraniliprole varies significantly among different classes of organisms.
Aquatic Toxicology
Tetraniliprole is slightly to practically non-toxic to freshwater fish on an acute exposure basis.[1] However, it is highly toxic to freshwater invertebrates.[1] Chronic exposure to fish has shown effects at lower concentrations than acute exposure.[8] The residues of concern for all aquatic taxa are both Tetraniliprole and its degradate, tetraniliprole quinazolinone.[1]
| Organism Group | Acute Toxicity | Chronic Toxicity | Reference |
| Freshwater Fish | >5,450 ppb (LC50) | 646 ppb (NOAEC) | [1][8] |
| Freshwater Invertebrates | 71.5 ppb (EC50) | 12.5 ppb (NOEC) | [1] |
| Aquatic Plants (Vascular) | 11,300 ppb | - | [1] |
| Aquatic Plants (Non-vascular) | 910 ppb | - | [1] |
Terrestrial Toxicology
Birds and Mammals: Tetraniliprole is considered practically non-toxic to birds and mammals on an acute oral exposure basis.[1] The EPA has concluded that occupational and residential exposures to Tetraniliprole do not pose a significant health risk.[1]
Pollinators: Tetraniliprole is highly toxic to adult and larval honeybees on an acute oral exposure basis.[1] It is also highly toxic to adult honeybees through contact exposure.[1]
| Organism Group | Toxicity Value | Route of Exposure | Reference |
| Birds | Practically non-toxic | Acute Oral | [1] |
| Mammals | Practically non-toxic | Acute Oral | [1] |
| Honeybees | 0.00142 µg ai/bee (LD50) | Acute Oral | [1] |
| Honeybees | 0.156 µg ai/bee (LD50) | Acute Contact | [1] |
Human Health
The U.S. EPA has classified Tetraniliprole as having "Suggestive Evidence of Carcinogenic Potential".[1] However, due to no adverse effects being observed in toxicological studies submitted for registration, the EPA has concluded that dietary exposures do not pose a significant human health risk.[1]
Experimental Protocols
Detailed experimental protocols for the environmental fate and toxicology studies of Tetraniliprole are based on standardized guidelines, such as those from the OECD and EPA.
Environmental Fate Study Workflow
A typical aerobic soil metabolism study for Tetraniliprole would follow this general workflow:
Figure 3: Generalized workflow for an aerobic soil metabolism study.
Methodology:
-
Soil Selection: Representative agricultural soils are chosen and characterized for properties like texture, pH, organic carbon content, and microbial biomass.
-
Test Substance: Radiolabeled ([¹⁴C]) Tetraniliprole is used to trace its degradation and the formation of metabolites.
-
Application: The test substance is applied to soil samples at a rate relevant to its agricultural use.
-
Incubation: Samples are incubated under controlled aerobic conditions (temperature, moisture) in the dark to prevent photodegradation.
-
Sampling and Extraction: Soil samples are taken at various time intervals and extracted using appropriate solvents.
-
Analysis: Extracts are analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify total radioactivity, and High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Data Analysis: The rate of degradation is determined, and the half-life (DT50) is calculated.
Aquatic Toxicology Study Workflow
An acute toxicity test on freshwater fish, such as the Rainbow Trout (Oncorhynchus mykiss), would generally be conducted as follows:
Methodology:
-
Test Organisms: Fish are sourced from a reputable supplier and acclimated to laboratory conditions.
-
Test Conditions: The study is conducted in a controlled environment with specific water quality parameters (temperature, pH, dissolved oxygen).
-
Exposure: Fish are exposed to a range of concentrations of Tetraniliprole in the water for a set period (e.g., 96 hours). A control group is exposed to untreated water.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior, respiratory distress) are observed and recorded at regular intervals.[8]
-
Data Analysis: The concentration that is lethal to 50% of the test population (LC50) is calculated using statistical methods.
Conclusion
Tetraniliprole is an effective insecticide with a specific mode of action targeting insect ryanodine receptors. Its environmental fate is characterized by moderate mobility and persistence, with hydrolysis and photolysis being key degradation pathways. While it exhibits low acute toxicity to vertebrates, it is highly toxic to non-target organisms such as freshwater invertebrates and honeybees. This necessitates careful management of its application to mitigate potential environmental risks. Further research into the chronic effects on non-target species and the environmental behavior of its degradates will continue to be important for a comprehensive risk assessment.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. m.youtube.com [m.youtube.com]
- 3. Tetraniliprole [sitem.herts.ac.uk]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. apiservices.biz [apiservices.biz]
- 6. Chlorantraniliprole Mode of Action [allpesticides.com]
- 7. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Thiotraniliprole Residues in Agricultural and Environmental Matrices
Abstract
This application note details a robust and sensitive analytical method for the quantification of Thiotraniliprole residues in various matrices, including fruits, vegetables, soil, and water. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities, excellent recovery, and low limits of detection, making it suitable for routine monitoring, regulatory compliance, and research applications in food safety and environmental science.
Introduction
This compound is a novel insecticide belonging to the diamide class, which acts as a ryanodine receptor modulator. Its widespread use in agriculture necessitates reliable and efficient analytical methods to monitor its residues in food commodities and the environment to ensure consumer safety and regulatory compliance. The QuEChERS method has become a standard for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2][3][4] When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for the accurate quantification of this compound residues.[5][6] This application note provides a detailed protocol for the extraction and analysis of this compound, along with validation data to demonstrate its performance.
Principle of the Method
The method is based on a two-step process: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.
-
Sample Preparation (QuEChERS): The homogenized sample is first extracted with acetonitrile, an organic solvent that is miscible with the water in the sample. A subsequent addition of salts (magnesium sulfate and sodium chloride) induces phase separation, partitioning the this compound into the acetonitrile layer.[2][4] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a primary secondary amine (PSA) sorbent to remove interfering matrix components such as organic acids, sugars, and fatty acids.
-
LC-MS/MS Analysis: The cleaned extract is injected into an LC-MS/MS system. The analyte is separated from other components on a C18 reversed-phase column and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the performance of the analytical method for this compound and its analogue Tetraniliprole in various matrices.
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | LOD (µg/kg) | Reference |
| Tetraniliprole | Rice | 5.16 - 10.29 | 83.97 - 112.18 | 2.58 - 15.92 | 5.16 - 10.29 | 1.55 - 3.09 | [7] |
| Tetraniliprole | Soil | 5.16 - 10.29 | 83.97 - 112.18 | 2.58 - 15.92 | 5.16 - 10.29 | 1.55 - 3.09 | [7] |
| Tetraniliprole | Water | 0.10 (ng/mL) | Not Specified | Not Specified | 0.10 (ng/mL) | Not Specified | [8] |
| Tetraniliprole | Tomato | 10, 50, 100 | 72 - 91 | ≤ 8.0 | Not Specified | Not Specified | [5] |
| Tetraniliprole | Maize (Leaves & Seeds) | 50, 100, 250, 500 | > 82 | 0.35 - 5.63 | 50 | 10 | [9] |
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
This compound analytical standard (≥98%)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) (for highly pigmented samples)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
0.22 µm syringe filters
Sample Preparation: QuEChERS Protocol
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For soil samples, sieve to remove large debris.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples like cereals, add 10 mL of water and let it soak for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA.
-
For samples with high pigment content, 150 mg of GCB can be added. For fatty matrices, 150 mg of C18 can be included.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6490 Triple Quadrupole or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A typical approach would be to monitor the precursor ion and at least two product ions for quantification and confirmation.
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical relationship of the QuEChERS methodology steps.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. testqual.com [testqual.com]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. researchgate.net [researchgate.net]
- 5. Method validation, residue dissipation and dietary risk assessment of tetraniliprole, BCS-CQ63359, spirotetramat and its metabolites in or on tomato using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Thiotraniliprole in Soil using HPLC-MS/MS
Abstract
This application note details a sensitive and selective method for the quantification of the insecticide Thiotraniliprole in soil matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a robust sample preparation procedure based on microwave-assisted extraction followed by a straightforward clean-up. The chromatographic and mass spectrometric conditions are optimized to ensure high sensitivity and accuracy, with a limit of quantification suitable for environmental monitoring. This method is intended for researchers, scientists, and professionals in the field of environmental science and pesticide residue analysis.
Introduction
This compound is a second-generation diamide insecticide that is effective against a broad spectrum of chewing pests. Its increasing use in agriculture necessitates the development of reliable analytical methods to monitor its presence and persistence in the environment, particularly in soil. This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in soil samples by HPLC-MS/MS, a technique renowned for its specificity and sensitivity.
Experimental Protocol
Sample Preparation
The sample preparation protocol is adapted from established methods for similar analytes in soil matrices.[1]
1.1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
50 mL polypropylene centrifuge tubes
-
Microwave extraction system
-
Centrifuge capable of >12,000 rpm
-
Syringe filters (0.22 µm)
1.2. Extraction
-
Weigh 20 g of homogenized soil sample into a microwave extraction vessel.
-
Add a mixture of acetonitrile/water/acetic acid (400/100/3, v/v/v).
-
Homogenize the mixture.
-
Perform microwave-assisted extraction.
-
Allow the sample to cool to room temperature.
-
Centrifuge the extract at >12,000 rpm for 5 minutes to separate the soil particles.
-
Collect the supernatant for further processing.
1.3. Clean-up
-
Take an aliquot of the supernatant and dilute it with acetic acid.
-
Centrifuge the diluted extract at 13,500 rpm for 5 minutes at 5°C to further remove fine particles.[1]
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The following conditions are based on typical parameters for related diamide insecticides and should be optimized for the specific instrument used.
2.1. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
2.2. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
2.3. MRM Transitions
MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. As a starting point, the transitions for the closely related compound Tetraniliprole (BCS-CL73507) are provided.[1]
| Analyte (Proxy) | Quantitation MRM | Confirmation MRM |
| Tetraniliprole | 545.1 → 356.0 | 545.1 → 376.0 |
Method Validation Data
The following table summarizes typical validation parameters for the analysis of diamide insecticides in soil, based on published methods.[1][2]
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.01 - 2 ppb |
| Limit of Detection (LOD) | 0.4 - 0.9 ppb |
| Linearity (r²) | >0.99 |
| Recovery | 77.8% - 102.5% |
| Precision (RSD) | 1.6% - 8.9% |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in soil.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in soil. The sample preparation is straightforward, and the analytical method is highly selective. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and environmental risk assessment.
References
Application Note: High-Throughput Analysis of Thiotraniliprole Residues in Plant Tissues Using a Modified QuEChERS Protocol
Abstract
This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the efficient extraction and cleanup of Thiotraniliprole residues from various plant tissues. This compound is a novel diamide insecticide, and monitoring its residue levels in agricultural products is crucial for food safety. The described method utilizes a straightforward extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The final analysis is performed by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity for the detection and quantification of this compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.
Introduction
This compound is an insecticide that offers protection against a variety of chewing and sucking insect pests in crops. As with any agricultural chemical, it is imperative to monitor its residue levels in plant-based food products to ensure they do not exceed the established Maximum Residue Limits (MRLs). The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2] This note provides a detailed protocol for the extraction and analysis of this compound from plant matrices, based on established methodologies for similar anthranilic diamide insecticides.[3][4][5]
Experimental Protocol
Sample Homogenization
-
Weigh 10-15 g of a representative portion of the plant tissue sample (e.g., leaves, fruits, vegetables) into a blending container.
-
For dry samples, add an appropriate amount of deionized water to rehydrate the matrix.
-
Homogenize the sample until a uniform consistency is achieved.
Extraction
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A typical composition for general plant matrices is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For highly pigmented samples, 50 mg of Graphitized Carbon Black (GCB) may be added. For samples with high-fat content, 50 mg of C18 sorbent can be included.[2]
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
Final Extract Preparation and Analysis
-
Take an aliquot of the cleaned extract from the d-SPE tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the HPLC-MS/MS system for analysis.
HPLC-MS/MS Parameters
The analysis of this compound is typically performed using an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Data Presentation
The following table summarizes typical performance data for the analysis of related diamide insecticides in plant matrices using QuEChERS-based methods. Method validation for this compound should be performed to establish specific performance characteristics.
| Analyte | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) | Citation |
| Tetraniliprole | Rice | 0.005 - 1 | 83.97 - 112.18 | 2.58 - 15.92 | 0.005 - 0.01 | [3] |
| Chlorantraniliprole | Vegetables | 0.10 - 1.00 | 85 - 96 | Not Specified | 0.10 | [4][6] |
| Tetraniliprole | Tomato | 0.05 - 1.00 | 78.28 - 104.77 | < 20 | 0.05 | [7] |
| Chlorantraniliprole & Cyantraniliprole | Oily, Watery, Acidic, Dry Crops | 0.01 | 87 - 107 | ≤ 8 | 0.01 | [5] |
Mandatory Visualization
Caption: Workflow for this compound extraction.
Signaling Pathway Visualization
As this compound is a synthetic chemical insecticide, it does not have a biological signaling pathway within the plant. Its mode of action targets the ryanodine receptors in insects. Therefore, a diagram of a biological signaling pathway is not applicable. The provided workflow diagram illustrates the logical progression of the analytical protocol.
References
- 1. iris.unito.it [iris.unito.it]
- 2. youtube.com [youtube.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Development and validation of QuEChERS method for estimation of chlorantraniliprole residue in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS multiresidue method validation and mass spectrometric assessment for the novel anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiotraniliprole in Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Thiotraniliprole, a diamide insecticide, for its effective and sustainable use within Integrated Pest Management (IPM) programs. The information is intended to guide research and development efforts by providing key data on its efficacy, methodologies for experimental evaluation, and an understanding of its mode of action.
Introduction to this compound
This compound is a second-generation anthranilic diamide insecticide that acts as a potent activator of insect ryanodine receptors (RyRs).[1] Its mode of action involves the disruption of calcium homeostasis in insect muscle cells, leading to uncontrolled calcium release from the sarcoplasmic reticulum.[2][3] This results in rapid feeding cessation, paralysis, and eventual death of the target pest.[4] this compound offers a valuable tool for IPM due to its high efficacy against a range of chewing pests, particularly Lepidoptera, and its relative selectivity towards some beneficial insects compared to broad-spectrum insecticides.[5]
Data Presentation: Efficacy of this compound and Analogues
The following tables summarize the efficacy of this compound and its close analogue, chlorantraniliprole, against key insect pests. This data is crucial for determining appropriate field application rates and for resistance management strategies.
Table 1: Lethal Concentration (LC50) of Diamide Insecticides against Lepidopteran Pests
| Insecticide | Pest Species | Instar | LC50 (mg/L) | Exposure Time (hours) | Bioassay Method | Reference |
| Chlorantraniliprole | Spodoptera litura | 3rd | 0.0055% (55) | 72 | Leaf Dip | [6] |
| Chlorantraniliprole | Spodoptera litura | 2nd | 0.56 | 48 | Leaf Dip | [7] |
| Chlorantraniliprole | Spodoptera littoralis | 2nd | 0.06 | Not Specified | Leaf Dip | [8] |
| Chlorantraniliprole | Plutella xylostella | 3rd | 0.221 - 1.104 | Not Specified | Leaf Dip | [9] |
Table 2: Field Efficacy of Tetraniliprole (this compound) against Diamondback Moth (Plutella xylostella)
| Treatment | Application Rate | Pest Population Reduction (%) | Crop | Reference |
| Tetraniliprole 200 SC | Not Specified | Lowest larval incidence | Cauliflower | [10] |
| Chlorantraniliprole 18.5 SC | Not Specified | Incredibly effective in managing the population | Cabbage | [11] |
Table 3: Toxicity of Tetrachlorantraniliprole to a Non-Target Organism, the Honey Bee (Apis mellifera)
| Insecticide | Organism | LC50 (mg a.i./L) | Exposure Time (hours) | Exposure Route | Reference |
| Tetrachlorantraniliprole | Apis mellifera | 298.2 | 96 | Oral | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound's efficacy and its effects on target and non-target organisms.
Protocol for Larval Bioassay: Leaf Dip Method
This protocol is adapted for determining the lethal concentrations (LC) of this compound against lepidopteran larvae, such as Plutella xylostella or Spodoptera spp.[6][9][13]
Materials:
-
This compound technical grade or formulated product
-
Distilled water
-
Wetting agent (e.g., Triton X-100)
-
Cabbage or other suitable host plant leaves
-
Petri dishes (90 mm)
-
Filter paper
-
Fine camel hair brush
-
Third instar larvae of the target pest
-
Beakers and volumetric flasks for serial dilutions
-
Pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in distilled water. A small amount of a wetting agent (e.g., 0.1%) can be added to ensure uniform coverage.
-
Perform serial dilutions to obtain a range of at least 5-6 concentrations that are expected to cause between 10% and 90% mortality.
-
Prepare a control solution containing only distilled water and the wetting agent.
-
-
Leaf Treatment:
-
Excise leaf discs of a uniform size from fresh, untreated host plant leaves.
-
Individually dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Allow the treated leaf discs to air-dry on a clean, non-absorbent surface for approximately 1-2 hours.
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper.
-
Place one treated leaf disc in each Petri dish.
-
Using a fine camel hair brush, carefully transfer 10-20 third instar larvae onto each leaf disc.
-
Each concentration, including the control, should have at least three replicates.
-
-
Incubation and Observation:
-
Seal the Petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with the brush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula if the control mortality is between 5% and 20%.
-
Perform probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.
-
Protocol for Ryanodine Receptor Binding Assay
This protocol provides a method to assess the binding affinity of this compound to insect ryanodine receptors, adapted from procedures for other diamides and RyR modulators.[14][15][16]
Materials:
-
Insect muscle tissue (e.g., from thoracic muscles of lepidopteran larvae)
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radiolabeled ryanodine ([³H]ryanodine)
-
This compound of known concentrations
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Preparation of Microsomal Fractions:
-
Dissect and collect muscle tissue from the target insect.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing the sarcoplasmic reticulum.
-
Resuspend the pellet in a suitable buffer.
-
-
Binding Assay:
-
In a series of tubes, combine the microsomal preparation, a fixed concentration of [³H]ryanodine, and varying concentrations of this compound.
-
Include a control with no this compound and a non-specific binding control with an excess of unlabeled ryanodine.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound [³H]ryanodine.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the binding affinity (Kd) or the concentration of this compound that inhibits 50% of [³H]ryanodine binding (IC50).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound in an insect muscle cell.
Experimental Workflow for Larval Bioassay
Caption: Workflow for a leaf dip larval bioassay.
Logical Relationship in IPM Programs
Caption: Integration of this compound in a citrus IPM program.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Sublethal Effects of Chlorantraniliprole on Spodoptera litura (Lepidoptera: Noctuidae) Moth: Implication for Attract-And-Kill Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evolecol.hu [evolecol.hu]
- 9. researchgate.net [researchgate.net]
- 10. entosocindia.org [entosocindia.org]
- 11. Residue and field efficacy of selected insecticides against diamondback moth (Plutella xylostella L.) on cabbage [shin-norinco.com]
- 12. Mixture toxicities of tetrachlorantraniliprole and tebuconazole to honey bees (Apis mellifera L.) and the potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorantraniliprole resistance associated with diamondback moth (Lepidoptera: Plutellidae) outbreaks in Arizona Brassica crops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
- 16. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Thiotraniliprole Formulation Development for Agricultural Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiotraniliprole is a systemic insecticide belonging to the anthranilic diamide class, which is effective against a broad spectrum of chewing pests in various agricultural crops.[1][2] Its mode of action involves the disruption of calcium regulation in the muscle cells of target insects by acting on the ryanodine receptors, leading to paralysis and death.[2][3] This document provides detailed application notes and protocols for the development of this compound formulations for agricultural use, with a focus on suspension concentrates. It includes a summary of key data, experimental protocols, and visualizations to guide researchers in this field.
Introduction to this compound
This compound is a potent insecticide that offers both preventative and curative control of major agricultural pests.[2] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 28 insecticide.[1][4] The active ingredient is effective through both contact and ingestion, and its systemic properties ensure it is translocated throughout the plant, providing protection to all plant parts.[5][6]
Key Properties of the Diamide Class (as represented by Tetraniliprole):
| Property | Value | Reference |
| Chemical Class | Anthranilic Diamide | [1] |
| Mode of Action | Ryanodine Receptor Modulator | [1][3] |
| Physical State | Beige, solid powder (purified active ingredient) | [4] |
| Water Solubility | Low | [4] |
| Log P (n-octanol/water) | 2.6 (at pH 4 and 7) | [4] |
| Dissociation Constant (pKa) | 9.1 | [4] |
This compound Formulations in Agriculture
The development of stable and effective formulations is crucial for the successful application of this compound in an agricultural setting. Due to its low water solubility, suspension concentrate (SC) formulations are a common and effective choice.[2][7]
Common Formulation Types for Diamide Insecticides:
| Formulation Type | Description | Key Advantages |
| Suspension Concentrate (SC) | A stable suspension of the solid active ingredient in water. | Good dispersion, ease of handling, reduced dust exposure.[2][7] |
| Flowable Suspension (FS) | A type of suspension concentrate specifically for seed treatment. | Adheres well to seeds, provides early-season protection.[1] |
| Oil Dispersion (OD) | A suspension of the active ingredient in oil. | Enhanced rainfastness and leaf penetration.[8] |
| Water-Dispersible Granules (WDG) | Granules that disintegrate and disperse in water. | Reduced dust, easy to measure and handle. |
| Microcapsule Formulation | The active ingredient is encapsulated in a polymer shell. | Controlled release, improved stability, and reduced environmental impact.[9][10] |
Experimental Protocols
Preparation of a this compound Suspension Concentrate (SC) Formulation
This protocol outlines the general steps for preparing a laboratory-scale batch of a this compound SC formulation.
Materials:
-
This compound technical grade (active ingredient)
-
Wetting agent (e.g., sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., lignosulfonate or polycarboxylate)
-
Antifreeze agent (e.g., propylene glycol)
-
Antifoaming agent (e.g., silicone-based)
-
Thickening agent (e.g., xanthan gum)
-
Biocide
-
Deionized water
Equipment:
-
High-shear mixer
-
Bead mill
-
Particle size analyzer
-
Viscometer
-
pH meter
-
Stability testing chambers (for temperature and humidity control)
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine the deionized water, wetting agent, dispersing agent, and antifreeze agent. Mix until all components are fully dissolved.
-
Milling: While stirring the aqueous phase, slowly add the this compound technical powder. Continue mixing until a homogenous slurry is formed.
-
Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm). Monitor the particle size throughout the milling process.
-
Final Formulation: Transfer the milled concentrate to a mixing vessel. Add the thickening agent, antifoaming agent, and biocide while stirring gently. Continue to mix until the formulation is uniform.
-
Quality Control: Measure and record the final pH, viscosity, and particle size distribution of the formulation.
Evaluation of Formulation Stability
Objective: To assess the physical and chemical stability of the developed this compound SC formulation under accelerated storage conditions.
Procedure:
-
Sample Preparation: Dispense 50 mL of the SC formulation into sealed, airtight containers.
-
Accelerated Storage: Place the containers in a stability chamber at 54°C for 14 days (as per CIPAC guidelines for accelerated storage testing).
-
Analysis: After the storage period, allow the samples to return to room temperature.
-
Physical Evaluation: Visually inspect the samples for any signs of phase separation, crystal growth, or caking.
-
Chemical Analysis: Determine the concentration of the active ingredient using a suitable analytical method (e.g., HPLC) to assess for any degradation.
-
Particle Size Analysis: Re-measure the particle size distribution to check for any significant changes.
-
Suspensibility Test: Determine the suspensibility of the formulation according to standard methods (e.g., CIPAC MT 184).
Visualizations
Mode of Action: this compound Signaling Pathway
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. youtube.com [youtube.com]
- 3. Tetraniliprole [sitem.herts.ac.uk]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Vayego Bayer Insecticide (Tetraniliprole 200 SC) | Buy Online [agribegri.com]
- 6. Chlorantraniliprole Mode of Action [allpesticides.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bayer.com [bayer.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Chlorantraniliprole Microcapsule Formulation with a High Loading Content and Controlled-Release Property - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Impact of Thiotraniliprole on Non-Target Organisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotraniliprole is a diamide insecticide that acts as a potent activator of insect ryanodine receptors (RyRs). This mode of action leads to an uncontrolled release of internal calcium stores in insect muscle cells, resulting in paralysis and eventual death of the target pest. While effective for pest control, it is imperative to assess the potential impact of this compound on non-target organisms to ensure its environmental safety. This document provides detailed protocols for assessing the toxicity of this compound to key non-target organisms, including bees, aquatic invertebrates, fish, earthworms, and soil microorganisms. The methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data consistency and regulatory acceptance.
Data Presentation: Summary of Ecotoxicological Data
The following tables summarize the available quantitative toxicity data for this compound and related diamide insecticides on various non-target organisms. It is important to note that in the absence of specific data for this compound for certain endpoints, data from structurally and functionally similar diamide insecticides like Tetraniliprole and Cyantraniliprole are provided as surrogates.
Table 1: Acute and Chronic Toxicity of Diamide Insecticides to Honeybees (Apis mellifera)
| Endpoint | Test Substance | Value | Guideline |
| Acute Oral LD50 (48h) | Cyantraniliprole | >0.54 µ g/bee [1] | OECD 213 |
| Acute Contact LD50 (48h) | Cyantraniliprole | >0.1055 µ g/bee [1] | OECD 214 |
| Chronic Oral NOAEL | Cyantraniliprole | 0.00512 µ g/larva [2] | OECD 245 |
Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates (Daphnia magna)
| Endpoint | Value | Guideline |
| 48h Acute EC50 | Not available | OECD 202 |
| 21d Chronic NOEC | 0.035 mg/L | OECD 211 |
Table 3: Acute and Chronic Toxicity of this compound to Fish (Rainbow Trout - Oncorhynchus mykiss)
| Endpoint | Value | Guideline |
| 96h Acute LC50 | >100 ppm (for a WG formulation) | OECD 203 |
| 28d Chronic NOEC | 0.04 mg/L | OECD 210 |
Table 4: Acute Toxicity of Diamide Insecticides to Earthworms (Eisenia fetida)
| Endpoint | Test Substance | Value | Guideline |
| 14d Acute LC50 | Tetraniliprole | >4000 mg/kg soil[3] | OECD 207 |
Table 5: Effects of Diamide Insecticides on Soil Microorganisms
| Endpoint | Observation | Guideline |
| Nitrogen Transformation | Chlorantraniliprole application altered the bacterial and fungal community structure but had no significant effect on overall diversity.[4] | OECD 216 |
| Carbon Transformation | No significant adverse effects on soil microbial respiration are generally expected at typical application rates. | OECD 217 |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on non-target organisms are provided below. These protocols are based on the respective OECD guidelines for the testing of chemicals.
Honeybee (Apis mellifera) Acute Oral Toxicity Test (based on OECD Guideline 213)
Objective: To determine the 48-hour acute oral median lethal dose (LD50) of this compound to adult worker honeybees.
Materials:
-
This compound (analytical grade)
-
Sucrose
-
Distilled water
-
Acetone (or other suitable solvent if this compound is not water-soluble)
-
Cages for holding bees
-
Feeders (e.g., syringes)
-
Adult worker honeybees of uniform age
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of at least five geometrically spaced concentrations in a 50% (w/v) sucrose solution. A control group (sucrose solution only) and a solvent control group (if applicable) must be included.
-
Test Bees: Use young, healthy adult worker honeybees from a queen-right colony. Bees should be starved for 2-4 hours before the test.
-
Exposure: Individually dose each bee with a precise volume of the respective test or control solution. Alternatively, group-feed a known volume of the solution to a cage of bees.
-
Incubation: Maintain the bees in their cages at 25 ± 2°C and 60-70% relative humidity in the dark, except during observations. Provide them with untreated 50% sucrose solution ad libitum after the initial dosing period.
-
Observations: Record mortality and any behavioral abnormalities at 4, 24, and 48 hours after dosing.
-
Data Analysis: Calculate the LD50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
Objective: To determine the 48-hour median effective concentration (EC50) of this compound that causes immobilization of Daphnia magna.
Materials:
-
This compound (analytical grade)
-
Reconstituted or standard hard water
-
Daphnia magna neonates (<24 hours old)
-
Test vessels (e.g., glass beakers)
-
Controlled environment chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of at least five concentrations of this compound in the test water. A control group with test water only is required.
-
Test Organisms: Use Daphnia magna neonates from a healthy, reproducing culture.
-
Exposure: Place at least 20 daphnids, divided into at least four replicates, into each test concentration and control. The volume of the test solution should be sufficient to prevent overcrowding (e.g., 2-5 mL per daphnid).
-
Incubation: Maintain the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.
-
Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: Calculate the EC50 value and its 95% confidence limits for immobilization at 48 hours.
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
Objective: To determine the 14-day acute median lethal concentration (LC50) of this compound to the earthworm Eisenia fetida.
Materials:
-
This compound (analytical grade)
-
Artificial soil (as per OECD 207 specifications)
-
Adult earthworms (Eisenia fetida) with a well-developed clitellum
-
Test containers
-
Controlled environment chamber
Procedure:
-
Preparation of Test Substrate: Thoroughly mix this compound into the artificial soil to achieve a range of at least five nominal concentrations. A control group with untreated artificial soil is necessary.
-
Test Organisms: Use adult Eisenia fetida of a similar size, which have been acclimatized to the test conditions.
-
Exposure: Place 10 earthworms in each test container with the prepared soil. Use at least four replicate containers per concentration and control.
-
Incubation: Maintain the containers at 20 ± 2°C with continuous light for 14 days. The soil moisture should be maintained throughout the test.
-
Observations: Assess mortality on day 7 and day 14 by gently emptying the soil and counting the number of live and dead worms. Note any behavioral abnormalities.
-
Data Analysis: Calculate the LC50 value and its 95% confidence limits for mortality at 14 days.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mode of action of this compound on insect ryanodine receptors.
Caption: Experimental workflow for honeybee acute toxicity testing.
Caption: Experimental workflow for Daphnia sp. acute immobilization test.
Caption: Experimental workflow for earthworm acute toxicity test.
References
Application Notes and Protocols for Thiotraniliprole Seed Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Thiotraniliprole seed treatment, including its mode of action, application techniques, and efficacy data. The protocols outlined below are intended for research and developmental purposes.
Introduction to this compound
This compound is a second-generation diamide insecticide that offers protection against a broad spectrum of chewing pests. As a seed treatment, it provides systemic protection to seedlings during their vulnerable early stages of development. Its mode of action is specific to insect ryanodine receptors, making it a valuable tool in integrated pest management (IPM) programs due to its selectivity and safety to non-target organisms.
Mode of Action: Ryanodine Receptor Modulation
This compound, like other diamide insecticides, acts as a potent activator of insect ryanodine receptors (RyRs). These receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.
The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions (Ca2+) from internal stores into the cytoplasm. This disruption of calcium homeostasis results in rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect pest. Notably, diamide insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for vertebrates.
Signaling Pathway of this compound
Caption: this compound's insecticidal signaling pathway.
Efficacy Data of Diamide Seed Treatments
The following tables summarize the efficacy of this compound and other closely related diamide insecticides from various research studies.
Table 1: Efficacy Against Rice Pests
| Active Ingredient | Pest | Application Rate (g a.i./kg seed) | Efficacy Metric | Result | Citation |
| Tetraniliprole 480 FS | Yellow Stem Borer | 6 | Infestation Percentage (10 DAT, 2016) | 1.97% (Wet Treatment) | [1] |
| Tetraniliprole 480 FS | Yellow Stem Borer | 6 | Infestation Percentage (10 DAT, 2016) | 2.34% (Dry Treatment) | [1] |
| Imidacloprid 600 FS (Standard Check) | Yellow Stem Borer | 1.5 | Infestation Percentage (10 DAT, 2016) | 4.31% | [1] |
| Untreated Control | Yellow Stem Borer | N/A | Infestation Percentage (10 DAT, 2016) | 5.48% | [1] |
| Chlorantraniliprole | Rice Water Weevil | Reduced Rates | Larval Density Reduction | 68.6–90.3% | [2] |
| Chlorantraniliprole | Sugarcane Borer | All Rates | Increased Larval Mortality | Consistently Higher vs. Control | [3] |
Table 2: Efficacy Against Maize Pests
| Active Ingredient | Pest | Application Rate | Efficacy Metric | Result | Citation |
| Cyantraniliprole | Wireworms & White Grubs | 1-4 g a.i./kg seed | Indoor Control Effect | ~80% | [4][5][6] |
| Imidacloprid (Control) | Wireworms & White Grubs | 4 g a.i./kg seed | Indoor Control Effect (15 days) | 86.07% | [6] |
| Cyantraniliprole + Thiamethoxam | Fall Armyworm | 240 g a.i./100kg seed | Larval Mortality (14 DAE) | >84.00% | [7] |
| Chlorantraniliprole + Clothianidin | Fall Armyworm | 240 g a.i./100kg seed | Larval Mortality (14 DAE) | >84.00% | [7] |
| Cyantraniliprole | Fall Armyworm | 1.50 larvae/20 plants | Mean Larval Density | Significantly lower than control | [8][9] |
| Chlorantraniliprole | Fall Armyworm | 1.70 larvae/20 plants | Mean Larval Density | Significantly lower than control | [8][9] |
| Untreated Control | Fall Armyworm | 4.85-5 larvae/20 plants | Mean Larval Density | N/A | [8][9] |
Table 3: Efficacy Against Soybean Pests
| Active Ingredient | Pest | Application Rate | Efficacy Metric | Result | Citation |
| Cyantraniliprole + Thiamethoxam | Lepidoptera | 200 cc c.p./100 kg seeds | Larval Population | Greatest reduction at 28 DAE | [10][11][12] |
| Chlorantraniliprole | Spodoptera frugiperda | 62.5 g a.i./100 kg seed | Caterpillar Control | 100% | [13] |
| Cyantraniliprole | Spodoptera frugiperda | 120 g a.i./100 kg seed | Caterpillar Control | 100% | [13] |
Experimental Protocols
The following protocols provide a framework for conducting research on this compound seed treatments.
General Seed Treatment Protocol (Slurry Method)
This protocol describes a common method for applying insecticide formulations to seeds in a laboratory setting.
Materials:
-
Certified seeds of the target crop
-
This compound formulation
-
Distilled water
-
Adhesive agent/polymer (optional)
-
Colorant (optional, for treated seed identification)
-
Rotating drum or flask shaker
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate Slurry Volume: Determine the required amount of this compound formulation and water based on the seed weight and the manufacturer's recommended application rate. A common starting point for slurry volume is 5-10 mL per kg of seed, but this can be optimized.
-
Prepare the Slurry: In a clean container, mix the this compound formulation with distilled water. If using, add the adhesive agent and colorant to the slurry and mix thoroughly until a homogenous suspension is achieved.
-
Seed Coating: Place a known weight of seeds into the coating drum or flask.
-
Application: While the drum or flask is rotating, slowly and evenly apply the prepared slurry to the seeds.
-
Mixing: Continue to rotate the seeds for 5-10 minutes to ensure uniform coating.
-
Drying: Spread the treated seeds in a thin layer on a clean, non-absorbent surface and allow them to air dry completely in a well-ventilated area. Avoid direct sunlight or high temperatures.
-
Storage: Once dry, store the treated seeds in properly labeled containers in a cool, dry place until planting.
Seed Germination and Vigor Assessment
This protocol is for evaluating the phytotoxicity of the seed treatment.
Materials:
-
Treated and untreated (control) seeds
-
Germination paper or sand
-
Petri dishes or germination trays
-
Incubator or growth chamber with controlled temperature and light
-
Ruler
Procedure:
-
Plating: Place a defined number of seeds (e.g., 50 or 100) evenly on moistened germination paper or in sand within petri dishes or trays.
-
Incubation: Place the dishes/trays in an incubator set to the optimal germination conditions for the specific crop.
-
Germination Count: After a predetermined period (e.g., 7-14 days), count the number of germinated seeds (radicle emergence).
-
Vigor Measurement: From the germinated seedlings, randomly select a subset (e.g., 10 seedlings) and measure the shoot and root length.
-
Data Analysis: Calculate the germination percentage and average shoot and root lengths. Compare the results of the treated seeds to the untreated control to assess for any negative impacts on germination or seedling vigor.
Bio-efficacy Assay (Whole Plant)
This protocol assesses the efficacy of the seed treatment against a target pest.
Materials:
-
Pots filled with appropriate soil mix
-
Treated and untreated seeds
-
Target insect pests (reared in a laboratory)
-
Cages or enclosures to contain the insects
-
Growth chamber or greenhouse
Procedure:
-
Planting: Sow the treated and untreated seeds in individual pots and allow them to grow to the desired stage (e.g., 2-3 leaf stage).
-
Infestation: Introduce a known number of target insect pests (e.g., 5-10 larvae) onto each plant and enclose them with a cage.
-
Evaluation: After a specific exposure period (e.g., 48-96 hours), record insect mortality and assess the level of plant damage (e.g., percentage of defoliation, number of feeding lesions).
-
Data Analysis: Compare the mortality rates and plant damage between the treated and untreated plants to determine the efficacy of the seed treatment.
Experimental Workflow and Logical Relationships
Experimental Workflow for Efficacy Testing
Caption: A typical workflow for evaluating this compound seed treatment.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Efficacy of reduced rates of chlorantraniliprole seed treatment on insect pests of irrigated drill-seeded rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyantraniliprole seed treatment effectively controls wireworms (Pleonomus canaliculatus Faldermann) and white grubs (Anomala corpulenta Motschulsky) in maize fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyantraniliprole seed treatment effectively controls wireworms (Pleonomus canaliculatus Faldermann) and white grubs (Anomala corpulenta Motschulsky) in maize fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Seed Treatment with Diamide and Neonicotinoid Mixtures for Controlling Fall Armyworm on Corn: Toxicity Evaluation, Effects on Plant Growth and Residuality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jase.samipubco.com [jase.samipubco.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Insecticides Applied to Soybean Seeds for Controlling Lepidoptera Caterpillars | Aquino | Journal of Agricultural Science | CCSE [ccsenet.org]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Thiotraniliprole sample degradation during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the degradation of Thiotraniliprole during analytical procedures. The information is targeted toward researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during analysis?
A1: Based on data from structurally similar diamide insecticides like Chlorantraniliprole and Tetraniliprole, the primary factors contributing to degradation are exposure to alkaline pH conditions, which can cause hydrolysis, and exposure to light, which can lead to photolysis.[1][2][3] Temperature can also influence the rate of degradation.[4]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) are commonly employed for the analysis of related diamide insecticides and are well-suited for this compound.[5][6][7][8][9] These methods offer the required sensitivity and selectivity for detecting the analyte and its potential degradation products.
Q3: What sample extraction and preparation method is recommended for this compound?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues, including related compounds like Tetraniliprole, from various matrices.[5][7] This method is recommended as a starting point for this compound sample preparation.
Q4: How can I minimize sample degradation during storage?
A4: To minimize degradation during storage, it is recommended to keep sample extracts in a refrigerated environment (1-5°C).[6] For Tetraniliprole, extracts have been shown to be stable for at least 7 days under these conditions.[6] It is also advisable to protect samples from light by using amber vials or by covering them with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery | Sample degradation due to alkaline pH. | Ensure that all solvents and buffers used during extraction and analysis are maintained at a neutral or slightly acidic pH. The stability of related compounds has been shown to be greater in acidic conditions.[1] |
| Photodegradation from exposure to light. | Work in a dimly lit environment or use amber glassware and vials to protect the sample from light throughout the entire analytical process. | |
| Thermal degradation. | Avoid exposing the sample to high temperatures. Use refrigerated autosamplers if available. | |
| Variable or inconsistent results | Incomplete extraction. | Optimize the QuEChERS method for your specific sample matrix to ensure complete and consistent extraction of this compound. |
| Matrix effects in LC/MS/MS analysis. | Utilize matrix-matched standards for calibration to compensate for any signal suppression or enhancement caused by the sample matrix.[5] | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | Review the known degradation pathways for related diamide insecticides, such as hydrolysis and photolysis products.[10] Attempt to identify these peaks to confirm degradation. |
| Contamination. | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample to check for any background contamination. |
Experimental Protocols
Recommended Protocol for this compound Sample Preparation and Analysis to Minimize Degradation
This protocol is based on best practices for the analysis of structurally related diamide insecticides.
-
Sample Extraction (Modified QuEChERS)
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Add the 1 mL supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an amber HPLC vial.
-
-
LC/MS/MS Analysis
-
Column: A C18 reversed-phase column is recommended.[7]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to maintain an acidic pH, is a good starting point.
-
Injection Volume: 5-10 µL.
-
Detection: Use tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor and product ions of this compound.
-
Quantitative Data Summary
The following table summarizes stability data for Tetraniliprole, a structurally similar compound, which can be used as an initial guide for this compound.
| Analyte | Matrix | Storage Condition | Duration | Degradation | Reference |
| Tetraniliprole | Tap Water Extract | Refrigerated (1-5°C) | 3 days | < 15% | [6] |
| Tetraniliprole | Tap Water Extract | Refrigerated (1-5°C) | 7 days | < 15% | [6] |
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for this compound Analysis
Caption: Troubleshooting workflow for this compound analysis.
Experimental Workflow for Minimized Degradation
Caption: Experimental workflow to minimize this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiotraniliprole Extraction from Complex Matrices
Welcome to the technical support center for Thiotraniliprole analysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving extraction efficiency from challenging sample types. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting this compound from complex matrices?
A1: The most widely used and recommended method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][2] This technique involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent cleanup phase with dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[3]
Q2: Which extraction solvent is best for this compound?
A2: Acetonitrile is the preferred extraction solvent in the QuEChERS method.[3][4] It demonstrates high extraction efficiency for a broad range of pesticides, including diamides like this compound, and it is easily separated from the aqueous phase of the sample during the salting-out step.[4] For certain applications, other solvents like ethyl acetate have been used, but acetonitrile generally provides more satisfactory and consistent recoveries.
Q3: My sample matrix is high in fat (e.g., avocado, oilseeds). How should I modify the standard QuEChERS protocol?
A3: For high-fat matrices, a modification to the dSPE cleanup step is crucial. Including a sorbent with an affinity for lipids, such as C18 or the zirconium-based Z-Sep® , in addition to the standard PSA (Primary Secondary Amine), is highly effective at removing fats that can interfere with analysis.[1][5][6]
Q4: I am working with highly pigmented samples (e.g., spinach, kale). What is the best way to remove chlorophyll and other pigments?
A4: To remove pigments like chlorophyll and carotenoids, Graphitized Carbon Black (GCB) is the most effective sorbent for the dSPE cleanup step.[1] However, caution is advised as GCB can retain planar analytes. Therefore, it is essential to use the minimum amount necessary to achieve sufficient cleanup without significantly impacting the recovery of this compound.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[7] To mitigate them, several strategies can be employed:
-
Effective Cleanup: Use the appropriate dSPE sorbents (e.g., PSA, C18, GCB) to remove as many matrix co-extractives as possible.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement.
-
Dilution: Diluting the final extract with the mobile phase can reduce the concentration of interfering compounds. However, this may also decrease the sensitivity of the method.[8]
Q6: What are the typical recovery rates I should expect for this compound?
A6: For diamide insecticides, including related compounds like Chlorantraniliprole, recovery rates using the QuEChERS method are generally expected to be within the range of 70-120%, with a relative standard deviation (RSD) of less than 20%.[9] Specific recovery will depend on the matrix, fortification level, and the precise protocol used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: Insufficient shaking time or vigor during the initial acetonitrile extraction. | Ensure vigorous shaking for at least 1 minute to achieve a thorough extraction. Using a mechanical shaker can improve consistency. |
| Analyte Degradation: The pH of the sample may be causing the degradation of pH-sensitive this compound. | Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH throughout the extraction process.[1] | |
| Analyte Adsorption: The analyte may be adsorbing to the cleanup sorbent, especially if using GCB for pigmented samples. | Optimize the amount of GCB used. Test different amounts to find the balance between cleanup efficiency and analyte recovery. | |
| Poor Phase Separation: Insufficient centrifugation speed or time. | Centrifuge at a minimum of 1,500 rcf for 1-3 minutes to ensure a clean separation of the acetonitrile layer from the aqueous and solid phases.[1] | |
| High RSD / Poor Reproducibility | Inconsistent Sample Homogenization: The sample is not uniform, leading to variations in the subsamples taken for extraction. | Homogenize the entire sample thoroughly before weighing. For solid samples, cryogenic milling can be effective. |
| Inaccurate Pipetting: Inconsistent volumes of solvents or standards are being added. | Use calibrated pipettes and ensure proper technique. Adding an internal standard at the beginning of the process can help correct for volume variations. | |
| Variable Matrix Effects: The complexity of the matrix is causing inconsistent ion suppression or enhancement between samples. | Employ matrix-matched calibration curves and ensure a highly effective and consistent cleanup step for all samples. | |
| Peak Shape Issues in LC-MS/MS (e.g., splitting, fronting) | Solvent Mismatch: Injecting a sample in a solvent (e.g., 100% acetonitrile) that is much stronger than the initial mobile phase. | Dilute the final extract with water or the initial mobile phase (e.g., 1:1) before injection to improve peak shape for early eluting compounds.[8] |
| Column Overload: Injecting too high a concentration of the analyte or co-extractives. | Dilute the sample extract. If the issue persists, consider a more thorough cleanup or a smaller injection volume. | |
| Instrument Contamination / High Background | Insufficient Cleanup: Matrix components, especially lipids and pigments, are being injected into the LC-MS/MS system. | Re-evaluate your dSPE cleanup step. For fatty samples, add C18 or Z-Sep®. For pigmented samples, use GCB.[1][5][6] |
| Carryover: Analyte from a high-concentration sample is carried over to the next injection. | Optimize the needle wash on the autosampler, using a strong organic solvent. Injecting a blank solvent after high-concentration samples can also help. |
Quantitative Data Summary
The following tables summarize typical performance data for the extraction of diamide insecticides from various matrices using the QuEChERS method.
Table 1: Recovery of Diamide Insecticides from Various Food Matrices
| Analyte | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Chlorantraniliprole | Cabbage | 0.10 - 1.00 | 85 - 96 | < 15 | [9] |
| Chlorantraniliprole | Tomato | 0.10 - 1.00 | 87 - 95 | < 15 | [9] |
| Chlorantraniliprole | Okra | 0.10 - 1.00 | 86 - 94 | < 15 | [9] |
| Chlorantraniliprole | Pigeonpea | 0.06 | 91.9 - 109.8 | < 12 | [10] |
| Cyantraniliprole | Proso Millet | 0.10 - 0.50 | 91.1 - 89.1 | < 10 | [11] |
Table 2: Comparison of dSPE Cleanup Sorbents for Different Matrix Types
| Matrix Type | Primary Interference | Recommended Sorbent(s) | Expected Outcome |
| General Fruits & Vegetables | Sugars, organic acids | PSA + MgSO₄ | Good general-purpose cleanup with high analyte recovery. |
| High-Fat (e.g., avocado, nuts) | Lipids, fatty acids | PSA + C18 + MgSO₄ or Z-Sep® + MgSO₄ | Significant reduction of lipid co-extractives, leading to cleaner extracts and less instrument contamination.[5][6] |
| Highly Pigmented (e.g., spinach) | Chlorophyll, carotenoids | PSA + GCB + MgSO₄ | Effective removal of color, but requires optimization to avoid analyte loss.[1] |
| Fatty & Pigmented (e.g., olive oil) | Lipids and pigments | PSA + Z-Sep® + GCB + MgSO₄ | Comprehensive cleanup for the most challenging matrices. |
Experimental Protocols & Workflows
Standard QuEChERS Protocol (Adapted from AOAC 2007.01)
This protocol is suitable for general fruit and vegetable matrices with low fat and pigment content.
1. Sample Homogenization & Extraction:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add appropriate internal standards.
-
Cap the tube and shake vigorously for 1 minute.
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Add the contents of a salt packet (6 g MgSO₄, 1.5 g NaOAc).
-
Immediately shake vigorously for another 1 minute.
-
Centrifuge at >1,500 rcf for 3 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
For fatty matrices, use a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[1]
-
For pigmented matrices, use a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB (use the lowest amount of GCB necessary).[1]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
3. Analysis:
-
Take the supernatant and dilute as needed with the mobile phase.
-
Analyze by LC-MS/MS.
Visualized Workflows and Logic
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 5. labsertchemical.com [labsertchemical.com]
- 6. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Thiotraniliprole Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the detection of Thiotraniliprole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section outlines common problems, their potential causes, and recommended solutions for the analysis of this compound and other related diamide insecticides.
Table 1: Common LC-MS/MS Troubleshooting for this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Incorrect Multiple Reaction Monitoring (MRM) transitions or collision energy.- Suboptimal Electrospray Ionization (ESI) source parameters (e.g., temperature, gas flows, capillary voltage).- Poor sample extraction efficiency or low recovery.- Incompatible mobile phase pH or composition.- Contamination of the instrument. | - Verify and optimize MRM transitions and collision energies. As a starting point, parameters for structurally similar compounds like Tetraniliprole can be used and optimized for your specific instrument.- Methodically optimize ESI source parameters; refer to the FAQ on ESI optimization for a systematic approach.- Evaluate and refine the sample preparation method, such as the QuEChERS protocol. The use of a matrix-matched calibration curve is recommended.- Ensure the mobile phase is conducive to positive ionization, for instance, by acidifying with formic acid.- Clean the ion source, transfer capillary, and the inlet of the mass spectrometer. |
| Poor Peak Shape (Tailing, Broadening, Splitting) | - Degradation or contamination of the analytical column.- Unsuitable mobile phase composition or gradient program.- Injection of the sample in a solvent significantly stronger than the initial mobile phase.- Presence of matrix effects.- High system backpressure. | - Flush the column with a strong solvent or replace it if performance does not improve.- Optimize the mobile phase gradient to achieve better peak resolution and shape.- Reconstitute the final sample extract in a solvent that matches the initial mobile phase composition.- Enhance the sample cleanup procedure to minimize interfering components from the matrix.- Check for any blockages within the LC system and ensure that both samples and mobile phases are filtered. |
| High Background Noise | - Contamination in the mobile phase, solvents, or other reagents.- A contaminated LC system or mass spectrometer.- Presence of electronic noise. | - Utilize high-purity solvents and prepare fresh mobile phases regularly.- Thoroughly flush the entire LC system and perform a cleaning of the MS ion source.- Check for proper grounding of the instrument and identify and eliminate any potential sources of electronic interference. |
| Inconsistent Retention Time | - Fluctuations in the column temperature.- Inconsistent composition of the mobile phase.- Aging or degradation of the analytical column.- Presence of air bubbles in the pump. | - Employ a column oven to ensure a stable and consistent temperature.- Ensure thorough mixing and degassing of the mobile phase components.- Replace the column if significant and irreversible shifts in retention time are observed.- Degas the mobile phase and prime the pumps to remove any trapped air. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting components from the matrix that compete for ionization.- High concentrations of salts or other non-volatile substances in the sample extract. | - Improve the sample cleanup process by using techniques like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB).- Dilute the sample extract to reduce the concentration of interfering matrix components.- Employ matrix-matched calibration standards or, for higher accuracy, use an isotopically labeled internal standard. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended method for preparing samples of this compound from complex matrices like soil or food?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for the extraction of pesticides such as this compound from a variety of complex matrices.[1] The standard workflow for this method includes:
-
Extraction: The homogenized sample is extracted using acetonitrile along with buffering salts, such as magnesium sulfate and sodium acetate.
-
Cleanup: An aliquot of the resulting acetonitrile extract is then purified through dispersive solid-phase extraction (dSPE), which employs a mix of sorbents to eliminate interfering substances from the matrix. Commonly used sorbents are:
-
PSA (Primary Secondary Amine): Effective in removing organic acids, fatty acids, and sugars.
-
C18: Used to remove non-polar interferences, including fats and waxes.
-
GCB (Graphitized Carbon Black): Efficient at removing pigments and sterols, but should be used with caution as it may retain planar pesticides.[2]
-
Q2: How can I enhance the recovery of this compound during the sample preparation process?
A2: To improve the recovery of this compound, consider the following steps:
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Ensure a thorough initial extraction by completely homogenizing the sample.
-
Optimize the selection and quantity of extraction salts and dSPE sorbents based on the specific characteristics of your matrix.
-
Minimize steps involving solvent evaporation and, when necessary, conduct them at reduced temperatures to prevent degradation.
-
Verify and adjust the pH during both extraction and cleanup phases to maintain the stability of this compound.
LC-MS/MS Method Development
Q3: I am unable to find specific MRM transitions for this compound. What is a good starting point?
Initial Parameters for Method Development (based on Tetraniliprole):
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | To be determined by infusing a standard solution of this compound. |
| Product Ions | Identify the 2-3 most intense and stable fragments by performing a product ion scan on the precursor ion. |
| Collision Energy (CE) | Optimize for each transition to achieve the maximum signal intensity of the product ions. |
Q4: What is the best way to optimize the electrospray ionization (ESI) source parameters for improved sensitivity?
A4: A systematic optimization of the ESI source parameters is essential for achieving high sensitivity.[3][4] A general optimization strategy includes:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Adjust one parameter at a time while holding the others constant to observe its effect on the signal intensity.
-
Key parameters to optimize include:
-
Capillary Voltage: Typically in the range of 3–5 kV for positive ion mode.[3]
-
Source Temperature: Generally set between 100–150 °C.
-
Desolvation Gas Temperature: Usually ranges from 250–500 °C.[3]
-
Nebulizer Gas Flow: Adjusted to ensure a stable and fine spray.
-
Drying Gas Flow: Optimized to facilitate efficient desolvation of the analyte ions.
-
Data Analysis and Quantification
Q5: How should I prepare my calibration curve to ensure accurate quantification?
A5: Due to the high probability of matrix effects, it is strongly recommended to use matrix-matched calibration standards . This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This method helps to correct for any ion suppression or enhancement caused by the matrix. For the most accurate quantification, the use of a stable isotope-labeled internal standard for this compound is the preferred method, if available.
Experimental Protocols
Table 2: Recommended Starting LC-MS/MS Parameters for this compound (based on Tetraniliprole)
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Begin with a high percentage of the aqueous phase and gradually increase the organic phase to elute this compound. A typical gradient might run from 5% B to 95% B over 10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 400 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | To be determined empirically by infusing a this compound standard. |
Detailed QuEChERS Protocol for Plant-Based Matrices
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add 10 mL of water and vortex for 1 minute. Allow the sample to stand for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase.
-
Filter the diluted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Visualization
Signaling Pathway of Diamide Insecticides
This compound belongs to the class of diamide insecticides and functions as a modulator of the ryanodine receptor (RyR).[5] It induces an uncontrolled release of calcium from the sarcoplasmic reticulum in the muscle cells of insects, which leads to muscle contraction, paralysis, and ultimately, death.
Caption: Ryanodine Receptor activation by this compound.
References
- 1. "Determination of tetraniliprole residues in animal derived foods by mu" by YUAN Liejiang, WANG Xiu et al. [ifoodmm.cn]
- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
Addressing matrix effects in Thiotraniliprole residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiotraniliprole residue analysis. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In Liquid Chromatography-Mass Spectrometry (LC-MS), this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[4][5] For this compound, a diamide insecticide, complex matrices like fruits, vegetables, and soil can introduce a variety of interfering substances.[6][7][8]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
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Poor recovery: Consistently low or high recovery of this compound during validation experiments.[9][10]
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High variability in results: Inconsistent results for replicate samples.
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Poor linearity of calibration curves: When using standards prepared in a clean solvent compared to matrix-matched standards.[11]
-
Peak shape distortion: Tailing or fronting of the chromatographic peak for this compound.
Q3: What is the QuEChERS method and why is it recommended for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[12][13] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[12][13] This method is effective for removing a significant portion of matrix interferences from various food and environmental samples, making it well-suited for the analysis of this compound in complex matrices.[6][14][15]
Q4: How can I quantify the extent of matrix effects in my analysis?
A4: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[1]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the sample is properly homogenized for complete solvent contact.- Verify the correct ratio of sample to extraction solvent.- Increase shaking/vortexing time during the extraction step. |
| Analyte Degradation | - Check the pH of the sample and extraction solvent; this compound may be susceptible to degradation at certain pH values.- Ensure samples are stored properly (e.g., frozen) before analysis to prevent degradation.[16][17] |
| Suboptimal dSPE Cleanup | - The chosen dSPE sorbent may be too aggressive, removing the analyte along with interferences. Try a different sorbent or a reduced amount.- For example, if using graphitized carbon black (GCB) which can remove planar molecules, consider if this compound has this characteristic and if a different sorbent like C18 would be more appropriate.[6] |
| Ion Suppression | - Significant ion suppression can lead to a perceived low recovery. Address this by improving cleanup, optimizing chromatographic conditions, or using matrix-matched standards.[2] |
Issue 2: High Signal Variability (Poor Precision)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of each step of the QuEChERS protocol for all samples.- Use calibrated pipettes and balances. |
| Non-homogenous Samples | - Ensure the initial sample is thoroughly homogenized to guarantee that each subsample is representative of the whole. |
| Instrumental Instability | - Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure consistent response.- Clean the ion source, as matrix components can build up and cause signal fluctuations.[18] |
| Variable Matrix Effects | - Matrix effects can vary between samples of the same type.[19] Employing an isotopically labeled internal standard that co-elutes with this compound can help compensate for this variability.[20] |
Experimental Protocols
Generic QuEChERS Protocol for this compound in Vegetables
This protocol is a general guideline and should be optimized and validated for each specific matrix.
-
Sample Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize.
-
Extraction:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA, C18, or GCB, depending on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract to further reduce matrix effects.
-
Data Presentation
Table 1: Recovery and Matrix Effects of Diamide Insecticides in Various Matrices
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Tetraniliprole | Rice, Soil, Water | QuEChERS | 83.97 - 112.18 | Attenuation Observed | [14][15] |
| Chlorantraniliprole | Vegetables | QuEChERS | 85 - 96 | Not specified | [22] |
| Chlorantraniliprole | Vegetables & Soil | Modified QuEChERS | 84 - 98 | Not specified | [23][24] |
| Cyantraniliprole | Cucumber, Tomato, Soil | Acetonitrile Extraction with PSA cleanup | 74.7 - 96.2 | Not specified | [8] |
| Amide Insecticides | Fruits & Vegetables | Modified QuEChERS with MWCNTs | 71.2 - 120.0 | Reduced by MWCNTs | [6] |
Note: Data for this compound is limited in publicly available literature; the table presents data for structurally similar diamide insecticides to provide an expected performance benchmark.
Visualizations
Diagram 1: General QuEChERS Workflow
Caption: A flowchart of the QuEChERS sample preparation method.
Diagram 2: Troubleshooting Logic for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. mag.go.cr [mag.go.cr]
- 2. it.restek.com [it.restek.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of new generation amide insecticide residues in complex matrix agricultural food by ultrahigh performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of QuEChERS method for estimation of chlorantraniliprole residue in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. doaj.org [doaj.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting poor efficacy of Thiotraniliprole in field trials
Welcome to the technical support center for Thiotraniliprole. This resource is designed to assist researchers, scientists, and crop protection professionals in diagnosing and resolving issues related to the field performance of this insecticide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a novel diamide insecticide. Its mode of action involves the disruption of calcium regulation in the muscle cells of target insects.[1] It binds to and activates the ryanodine receptors, causing an uncontrolled release of internal calcium stores, which leads to muscle contraction, paralysis, feeding cessation, and ultimately, death of the pest.[2][3] This insecticide is effective through both contact and ingestion and exhibits systemic properties within the plant.[4]
Q2: What are the primary indicators of poor efficacy in a field trial?
The first signs of potential efficacy failure include:
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Lack of rapid feeding cessation: Treated insects continue to feed on the crop, causing further damage.
-
Slower than expected mortality: While mortality with diamides can take 2-7 days, a noticeable lack of insect death within this timeframe is a key indicator.[2]
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Survival of specific life stages: The product may appear effective against younger larval stages but less so against older, more robust insects.
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Inconsistent control across the trial plot: Pockets of high pest pressure may persist despite uniform application.
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Pest population rebound: The pest population recovers more quickly than anticipated after an application.
Q3: What is insecticide resistance, and how does it relate to this compound?
Insecticide resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of a product to achieve the expected level of control when used according to the label recommendations.[4][5] For this compound and other diamides, two primary mechanisms of resistance have been identified:
-
Target-site modification: Alterations in the insect's ryanodine receptor gene can prevent the insecticide from binding effectively.[1]
-
Metabolic resistance: The resistant insects may have enhanced levels of metabolic enzymes, such as cytochrome P450s, which break down the insecticide before it can reach the target site.[6][7]
The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 28. To manage resistance, it is crucial to rotate its use with insecticides from different IRAC groups.[8][9]
Q4: How can environmental conditions impact the performance of this compound?
Environmental factors can significantly influence the efficacy of insecticides. Key considerations include:
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UV Radiation: Sunlight, particularly UV rays, can degrade the active ingredient on the plant surface, reducing its residual activity.[10]
-
Temperature: High temperatures can accelerate the degradation of some insecticides.[10]
-
Rainfall: Heavy rainfall shortly after a foliar application can wash the product off the leaves before it has been adequately absorbed or ingested by the pest.
-
Soil Properties: For soil applications, factors like pH and organic matter content can affect the availability and degradation rate of the insecticide in the soil.
Q5: How critical is the application technique to the success of a this compound trial?
Application technique is paramount. Even with a susceptible pest population, poor application can lead to control failure. Important factors include:
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Spray Coverage: Inadequate coverage of the plant foliage can leave untreated areas where pests can continue to thrive.
-
Water Volume: Using the correct water volume is essential to ensure thorough coverage of the target crop.
-
Adjuvants: The use of appropriate adjuvants can improve spray deposition, spreading, and penetration into the leaf tissue.[11]
-
Timing: this compound is most effective when applied at the first sign of pest activity, targeting early larval stages.[2]
Troubleshooting Guides
Guide 1: Initial Assessment of Poor Efficacy
If you observe poor performance, a structured initial assessment can help narrow down the potential causes. Follow these steps:
-
Verify Application Records: Double-check application rates, dates, spray volumes, and any tank-mix partners used. Ensure they align with the experimental protocol.
-
Inspect Application Equipment: Check nozzles for wear and ensure proper calibration and pressure.
-
Scout the Field Thoroughly: Examine the distribution of surviving pests. Are they in missed areas, or is survival widespread? Note the life stage of the surviving insects.
-
Review Environmental Conditions: Analyze weather data before, during, and after the application. Note any extreme temperatures, rainfall, or high UV index days.
-
Consult Control Plots: Compare the pest pressure and plant damage in the treated plots to the untreated control plots to confirm that the product is having some effect.
This initial assessment can be visualized using the following troubleshooting workflow:
Guide 2: Investigating Potential Insecticide Resistance
If application errors and environmental factors are ruled out, the next step is to investigate the possibility of insecticide resistance. A simple field-collected population bioassay can provide strong evidence.
Methodology: Differentiating Reduced Sensitivity from Resistance
-
Collect Pest Samples: Collect a sufficient number of the target pest (e.g., 100-200 larvae) from both the problematic trial area and, if possible, from a known susceptible population (a location with no history of diamide use).
-
Prepare Serial Dilutions: Prepare a range of this compound concentrations, including the recommended field rate, a 10x field rate, and a 0.1x field rate. An untreated control (water or solvent only) is essential.
-
Conduct a Bioassay: Use a standardized method, such as the Leaf Dip Bioassay described in the protocols section below.
-
Assess Mortality: Record mortality at set time intervals (e.g., 24, 48, and 72 hours).
-
Analyze Results: If the field population shows significantly lower mortality at the field rate compared to the susceptible population, it indicates reduced sensitivity. Survival at the 10x rate is a strong indicator of resistance.
Experimental Protocols
Protocol 1: Leaf Dip Bioassay for Resistance Monitoring
This protocol is designed to assess the susceptibility of a lepidopteran pest population to this compound.
Materials:
-
Technical grade this compound
-
Distilled water and a suitable solvent (e.g., acetone) if required
-
Non-ionic surfactant
-
Fresh, unsprayed host plant leaves (e.g., cabbage, cotton)
-
Petri dishes or ventilated containers
-
Soft forceps
-
Larvae of the target pest (e.g., 2nd or 3rd instar)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to achieve the desired test concentrations. Include a surfactant in all solutions, including the control, at a standard rate (e.g., 0.1%).
-
-
Leaf Treatment:
-
Dip individual leaves into each test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
Dip control leaves in the surfactant-water solution only.
-
-
Infestation:
-
Place one treated leaf into each petri dish.
-
Introduce 10-20 larvae into each dish using soft forceps.
-
Replicate each concentration at least four times.
-
-
Incubation:
-
Maintain the petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).
-
-
Data Collection:
-
Assess larval mortality at 24, 48, and 72 hours after infestation. Consider larvae that are moribund (unable to move cohesively) as dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Data Presentation
Table 1: General Application Parameters for Diamide Insecticides
| Parameter | Recommendation | Rationale |
|---|---|---|
| Application Timing | Early instars of pests; first sign of infestation.[2] | Younger larvae are more susceptible to insecticides. Early application prevents population establishment. |
| Spray Volume | High volume (e.g., >100 gallons/acre for some crops) | Ensures thorough coverage of all plant surfaces where pests may be present. |
| pH of Spray Solution | Check product label; generally near neutral (6.0-7.0) | Extreme pH values can cause alkaline hydrolysis and reduce the stability of the active ingredient. |
| Use of Adjuvants | Non-ionic surfactant or crop oil concentrate | Improves spreading and penetration of the insecticide on waxy leaf surfaces.[11] |
| Resistance Management | Rotate with non-Group 28 insecticides.[5][8] | Prevents the selection of resistant individuals in the pest population. |
Table 2: Environmental Factors Influencing this compound Efficacy
| Factor | Potential Impact | Mitigation Strategy |
|---|---|---|
| Rainfall | Wash-off of the product from foliage. | Allow for a sufficient drying period after application as per the product label. Consider using a sticker adjuvant. |
| UV Radiation (Sunlight) | Photodegradation of the active ingredient.[10] | Application during periods of lower UV intensity (early morning or evening) may improve residual performance. |
| High Temperature | Potential for accelerated degradation.[10] | Avoid spraying during the hottest part of the day to minimize degradation and potential for spray drift. |
| Wind Speed | Spray drift, leading to poor coverage and off-target deposition. | Do not spray when wind speeds are high; follow label recommendations. Use drift-reducing nozzles. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Diving Into Diamides [growertalks.com]
- 3. researchgate.net [researchgate.net]
- 4. Pesticide resistance - Wikipedia [en.wikipedia.org]
- 5. irac-online.org [irac-online.org]
- 6. nifa.usda.gov [nifa.usda.gov]
- 7. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.flvc.org [journals.flvc.org]
- 9. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. cales.arizona.edu [cales.arizona.edu]
Strategies to mitigate Thiotraniliprole resistance in insect populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments related to Thiotraniliprole resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a novel diamide insecticide.[1] Its primary mode of action is the activation of insect ryanodine receptors (RyRs), which are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2] This activation leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, insect death.[1]
Q2: What are the primary mechanisms of insect resistance to this compound?
Two primary mechanisms have been identified for resistance to diamide insecticides like this compound:
-
Target-site resistance: This involves mutations in the ryanodine receptor gene (RyR) that reduce the binding affinity of the insecticide to its target. A key mutation identified in Plutella xylostella conferring high-level resistance to this compound is the I4790K substitution.[1][3][4]
-
Metabolic resistance: This involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach the target site.[5] Increased activity of Glutathione-S-Transferases (GSTs), Carboxylesterases (CarE), and Cytochrome P450 monooxygenases (P450s) has been associated with this compound resistance.[1]
Q3: What is cross-resistance and how does it relate to this compound?
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, typically those with a similar mode of action.[6] Strains of Plutella xylostella resistant to this compound have shown significant cross-resistance to other diamide insecticides such as chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole.[1] However, no cross-resistance has been observed with insecticides from different chemical classes like tolfenpyrad, indoxacarb, diafenthiuron, or abamectin.[1]
Q4: What are the first steps I should take if I suspect this compound resistance in my insect population?
If you suspect resistance, the first step is to perform a dose-response bioassay to quantify the level of resistance. This involves comparing the lethal concentration (e.g., LC50) of this compound for your field population to that of a known susceptible laboratory strain. A significant increase in the LC50 value for the field population is a strong indicator of resistance.
Troubleshooting Guides
Problem: Inconsistent results in dose-response bioassays.
| Possible Cause | Troubleshooting Step |
| Variable insect health | Ensure that insects used in assays are of a consistent age, developmental stage, and are healthy. Discard any lethargic or unhealthy individuals. |
| Incorrect insecticide concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the purity of the technical grade insecticide and adjust calculations accordingly. |
| Inconsistent application | Ensure uniform application of the insecticide solution to the substrate (e.g., leaves in a leaf-dip assay). Allow the treated substrate to dry completely before introducing the insects. |
| Environmental fluctuations | Maintain consistent temperature, humidity, and photoperiod conditions throughout the bioassay. |
Problem: Difficulty in determining the mechanism of resistance.
| Possible Cause | Troubleshooting Step |
| Unclear results from synergist assays | Ensure that the synergist concentration used is sublethal to the insects. Perform preliminary assays to determine the maximum non-lethal concentration of each synergist. Ensure the synergist is applied prior to or concurrently with the insecticide, depending on the established protocol. |
| Target-site mutation not detected | The resistance may be primarily metabolic. If synergist assays indicate metabolic resistance, consider transcriptomic or proteomic analyses to identify overexpressed detoxification enzymes. It's also possible that a novel, uncharacterized mutation is present. |
| Both metabolic and target-site mechanisms implicated | This is common. Quantify the relative contribution of each mechanism by combining synergist assays with molecular diagnostics for known mutations. |
Quantitative Data
Table 1: this compound Resistance in Plutella xylostella
| Strain | LC50 (mg/L) | Resistance Ratio (RR) |
| Susceptible (S) | Value not explicitly stated in the primary source, but used as a baseline for RR calculation. | 1.00 |
| This compound-Resistant (TR) | Value not explicitly stated, but the RR indicates a significantly higher value than the S strain. | 5141.58[1] |
Note: LC50 values can vary between laboratories and insect populations. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 2: Cross-Resistance of this compound-Resistant Plutella xylostella
| Insecticide | Chemical Class | Resistance Ratio (RR) |
| Chlorantraniliprole | Diamide | 44670.05[1] |
| Cyantraniliprole | Diamide | 7038.58[1] |
| Tetrachlorantraniliprole | Diamide | 1506.01[1] |
| Tolfenpyrad | Pyrazole | No cross-resistance[1] |
| Indoxacarb | Oxadiazine | No cross-resistance[1] |
| Diafenthiuron | Thiourea | No cross-resistance[1] |
| Abamectin | Avermectin | No cross-resistance[1] |
Experimental Protocols
Leaf-Dip Bioassay for this compound Susceptibility Testing
This protocol is adapted from methods used to determine insecticide susceptibility in lepidopteran larvae.[1][7]
Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Tween 80 (or other suitable surfactant)
-
Fresh, untreated cabbage leaves (or other host plant)
-
Petri dishes
-
Filter paper
-
Second-instar larvae of the insect population to be tested
-
Soft-bristled paintbrush
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Preparation of Serial Dilutions: Create a series of five to seven serial dilutions of this compound from the stock solution using distilled water containing 0.1% Tween 80.[1] A control solution containing only distilled water and Tween 80 should also be prepared.
-
Leaf Treatment: Dip cabbage leaves into each test solution for 10 seconds with gentle agitation.[8]
-
Drying: Air-dry the treated leaves on a clean, non-absorbent surface for at least 30 minutes.
-
Bioassay Setup: Place a piece of filter paper in the bottom of each Petri dish and add a treated leaf disc.
-
Insect Infestation: Carefully transfer 10-15 second-instar larvae onto each leaf disc using a soft-bristled paintbrush.
-
Incubation: Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), humidity, and photoperiod.
-
Mortality Assessment: Assess larval mortality after 48 hours. Larvae that are unable to move in a coordinated manner when prodded with a paintbrush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Synergist Assay to Investigate Metabolic Resistance
This protocol helps to identify the involvement of major detoxification enzyme families in this compound resistance.
Materials:
-
This compound
-
Synergists:
-
Piperonyl butoxide (PBO) - P450 inhibitor
-
S,S,S-tributyl phosphorotrithioate (DEF) or Triphenyl phosphate (TPP) - Esterase inhibitors
-
Diethyl maleate (DEM) - GST inhibitor
-
-
Insect population to be tested
-
Materials for the chosen bioassay method (e.g., leaf-dip bioassay)
Procedure:
-
Determine Maximum Sublethal Concentration of Synergists: For each synergist, perform a dose-response bioassay to determine the highest concentration that causes no significant mortality in the test insect population.
-
Synergist Pre-treatment (or Co-exposure):
-
Pre-treatment: Expose the insects to the maximum sublethal concentration of the synergist for a defined period (e.g., 1-4 hours) before exposing them to this compound in a standard bioassay.
-
Co-exposure: Include the maximum sublethal concentration of the synergist in the this compound serial dilutions used for the bioassay.
-
-
Bioassay: Perform a dose-response bioassay with this compound in the presence of each synergist. Also, run a parallel bioassay with this compound alone.
-
Data Analysis:
-
Calculate the LC50 of this compound alone and in combination with each synergist.
-
Calculate the Synergism Ratio (SR) for each synergist: SR = LC50 of this compound alone / LC50 of this compound + synergist
-
An SR value significantly greater than 1 suggests the involvement of the enzyme system inhibited by that synergist in the resistance mechanism.
-
Molecular Detection of the I4790K Mutation
This protocol outlines a general workflow for detecting the I4790K point mutation in the ryanodine receptor gene.
Materials:
-
Individual insects from the population of interest
-
DNA extraction kit
-
Primers designed to amplify the region of the RyR gene containing the I4790 codon
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA sequencing service or allele-specific PCR primers
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit.
-
PCR Amplification: Amplify the target region of the RyR gene using PCR with the designed primers.
-
Verification of Amplification: Run the PCR products on an agarose gel to confirm that a fragment of the expected size has been amplified.
-
Genotyping:
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing to determine the nucleotide sequence at the I4790 codon.
-
Allele-Specific PCR (AS-PCR): Design primers that will only amplify if the specific mutation (K allele) is present. This allows for a more rapid screening of a large number of individuals.[5]
-
-
Data Analysis: Analyze the sequencing data to identify the presence of the I4790K mutation (a change from ATA or ATT to AAG or AAA). For AS-PCR, the presence of a PCR product indicates the presence of the mutation. Calculate the frequency of the resistance allele in the population.
Visualizations
References
- 1. nyxxb.cn [nyxxb.cn]
- 2. researchgate.net [researchgate.net]
- 3. The I4790K mutation of the ryanodine receptor is responsible for anthranilic diamide resistance in field populations of Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key role of the ryanodine receptor I4790K mutation in mediating diamide resistance in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Cross-resistance and biochemical mechanism of resistance to cyantraniliprole in a near-isogenic line of whitefly Bemisia tabaci Mediterranean (Q biotype) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjas.org [rjas.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Thiotraniliprole Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Thiotraniliprole formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: this compound, like other diamide insecticides, can be susceptible to several stability issues. The most common concerns are:
-
Crystallization and Crystal Growth: Due to its moderate water solubility, this compound has a tendency to form crystals in aqueous formulations, especially during storage. This can lead to nozzle blockage during application and reduced bioavailability.[1]
-
Hydrolysis: The molecule can undergo hydrolysis, particularly under alkaline pH conditions. The rate of hydrolysis is also influenced by temperature.
-
Photodegradation: Exposure to UV radiation from sunlight can lead to the degradation of this compound.[2][3]
-
Thermal Degradation: High temperatures can accelerate the degradation of the active ingredient.[4][5]
-
Physical Formulation Instability: In suspension concentrates (SC), issues like sedimentation, caking, and changes in viscosity can occur over time.[6][7]
Q2: What type of formulation is most suitable for this compound?
A2: Given this compound's low solubility in water, Suspension Concentrates (SC) are a common and effective formulation type.[4] SC formulations consist of the solid active ingredient dispersed in water with the help of various excipients.[4][6] This formulation type avoids the use of organic solvents and can provide good efficacy due to the small particle size of the active ingredient.[6][8]
Q3: What are the key excipients for enhancing the stability of a this compound Suspension Concentrate (SC) formulation?
A3: A stable SC formulation of this compound typically includes:
-
Wetting Agents: To ensure the proper wetting of the solid this compound particles.
-
Dispersing Agents: To prevent the agglomeration of particles. Naphthalene sulphonate condensates are commonly used.[9]
-
Stabilizers: Polymers that provide steric and electrostatic stabilization are crucial. Some polymers can also inhibit crystal growth.[9]
-
Thickeners: To increase the viscosity of the formulation and prevent sedimentation. Xanthan gum is a common choice.[7]
-
Antifreeze Agents: Such as propylene glycol, to ensure stability at low temperatures.[7]
-
Antifoaming Agents and Preservatives: To aid in manufacturing and prevent microbial growth.[6]
Troubleshooting Guides
Issue 1: Crystal Growth Observed in the Formulation During Storage
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inadequate stabilization of particles | Review the dispersant and stabilizer system. | Increase the concentration of the polymeric stabilizer. Consider using a combination of electrostatic and steric stabilizers.[9] Anionic polymers like hydrophobically modified polyacrylates can be particularly effective at inhibiting crystal growth.[9] |
| Temperature fluctuations during storage | Implement controlled storage conditions. | Store samples in a temperature-controlled environment. Evaluate the formulation's stability under cyclic temperature conditions (e.g., 24 hours at -5°C and 24 hours at +45°C).[6] |
| Ostwald Ripening | Optimize particle size distribution. | Ensure the milling process achieves a narrow particle size distribution. A polydispersity index (PDI) lower than 0.3 is desirable for good stability.[8] |
Issue 2: Significant Degradation of this compound in the Formulation
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis due to pH | Measure and adjust the pH of the formulation. | The optimal pH for diamide insecticides is typically in the slightly acidic to neutral range. Use a suitable buffer system to maintain the pH.[5] |
| Photodegradation from light exposure | Protect the formulation from light. | Store formulations in opaque or amber-colored containers.[10] Include a photostability study in your experimental design. |
| Thermal Degradation | Assess stability at elevated temperatures. | Conduct an accelerated stability study (e.g., 14 days at 54°C) to determine the thermal stability of the formulation.[11] If significant degradation occurs, re-evaluate the stabilizer package. |
Issue 3: Poor Physical Stability of the Suspension Concentrate (e.g., Sedimentation, Caking, High Viscosity)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Insufficient viscosity | Review the thickener concentration. | Increase the concentration of the thickener (e.g., xanthan gum) to enhance gravitational stabilization.[6] |
| Particle agglomeration | Evaluate the wetting and dispersing agents. | Ensure the concentration of the wetting and dispersing agents is optimal for the active ingredient loading. Poor dispersion can lead to high viscosity during milling and storage.[7] |
| Freeze-thaw instability | Test the formulation under freeze-thaw cycles. | Incorporate an antifreeze agent like propylene glycol. The amount needed will depend on the concentration of the active ingredient and other excipients.[7] |
Data Presentation
Table 1: Typical Accelerated Stability Testing Conditions for Pesticide Formulations
| Parameter | Condition | Duration | Reference |
| Temperature | 54°C ± 2°C | 14 days | [11] |
| Temperature & Humidity | 40°C ± 2°C & 75% ± 5% RH | 3-6 months | [12] |
| Low Temperature | 0°C | 7 days | [6] |
Table 2: Key Excipients and Their Functions in Suspension Concentrate (SC) Formulations
| Excipient Type | Example | Primary Function | Reference |
| Wetting Agent | Anionic blends | Reduces surface tension of solid particles | [9] |
| Dispersing Agent | Naphthalene sulphonate condensates | Prevents particle agglomeration | [9] |
| Stabilizer/Crystal Growth Inhibitor | Hydrophobically modified polyacrylate | Provides long-term stability and prevents crystal growth | [9] |
| Thickener | Xanthan Gum | Prevents sedimentation | [7] |
| Antifreeze | Propylene Glycol | Prevents freezing and maintains stability at low temperatures | [7] |
| Buffer | Phosphate or Citrate buffer | Maintains optimal pH to prevent hydrolysis | [13] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
Objective: To evaluate the chemical and physical stability of a this compound formulation under accelerated storage conditions.
Materials:
-
This compound formulation sample
-
Oven capable of maintaining 54°C ± 2°C
-
Appropriate sealed containers (e.g., glass vials with lined caps)
-
HPLC or LC-MS/MS system for analysis
-
Viscometer
-
Particle size analyzer
Procedure:
-
Initial Analysis (Time 0):
-
Determine the initial concentration of this compound in the formulation using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[1]
-
Measure the initial physical properties: pH, viscosity, and particle size distribution.
-
Record the visual appearance of the formulation.
-
-
Storage:
-
Place a known quantity of the formulation into sealed containers.
-
Store the containers in an oven at 54°C ± 2°C for 14 days.[11]
-
-
Final Analysis (Time 14 days):
-
After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature.
-
Visually inspect the samples for any changes, such as phase separation, crystal growth, or caking.
-
Re-measure the concentration of this compound, pH, viscosity, and particle size distribution.
-
-
Evaluation:
-
Calculate the percentage degradation of this compound.
-
Compare the initial and final physical property measurements. A stable formulation should show minimal changes.
-
Protocol 2: Assessment of Photostability
Objective: To determine the effect of light on the stability of this compound in the formulation.
Materials:
-
This compound formulation sample
-
Photostability chamber with a light source capable of emitting a controlled spectrum of UV and visible light.
-
Quartz cells or other UV-transparent containers
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Place the formulation in UV-transparent containers.
-
Prepare control samples in containers wrapped in aluminum foil to serve as dark controls.
-
-
Exposure:
-
Place both sets of samples in the photostability chamber.
-
Expose the samples to a controlled light source for a specified duration, following ICH Q1B guidelines for photostability testing.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the concentration of this compound using a validated analytical method.
-
-
Evaluation:
-
Compare the degradation of this compound in the light-exposed samples to the dark controls. A significant difference indicates photodegradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound formulations.
Caption: Decision tree for troubleshooting this compound formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinvochem-agri.com [sinvochem-agri.com]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 7. Agro Chemicals - Formulation [jeevanchemicals.com]
- 8. Preparation and Comprehensive Evaluation of the Efficacy and Safety of Chlorantraniliprole Nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nouryon.com [nouryon.com]
- 10. lnct.ac.in [lnct.ac.in]
- 11. epa.gov [epa.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Stabilizers and their interaction with formulation components in frozen and freeze-dried protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioassay Conditions for Consistent Thiotraniliprole Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Thiotraniliprole bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it affect target insects?
This compound is a diamide insecticide that acts as an activator of insect ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][2] Activation of RyRs by this compound leads to an uncontrolled release of internal calcium stores, causing impaired muscle regulation, paralysis, and ultimately, insect death.[1][2] The symptoms of toxicity include rapid cessation of feeding, lethargy, and muscle paralysis.
Q2: I am observing high variability in my this compound bioassay results. What are the potential causes?
High variability in bioassay results can stem from several factors:
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Insect Resistance: The development of resistance in the target insect population is a primary cause of inconsistent results. Resistance can be due to mutations in the ryanodine receptor target site or increased metabolic detoxification by enzymes such as cytochrome P450 monooxygenases, glutathione-S-transferases, and carboxylesterases.
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Sub-optimal Bioassay Conditions: Factors such as temperature, humidity, and pH can significantly impact insect physiology and the efficacy of this compound.
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Procedural Inconsistencies: Variations in larval stage, diet composition, insecticide solution preparation, and application method can all contribute to result variability.
-
Solvent Effects: The solvent used to dissolve this compound can have inherent toxicity to the test insects, affecting the accuracy of the results.
Q3: What are the typical LC50 values for this compound against common insect pests?
Lethal Concentration (LC50) values for this compound can vary significantly depending on the insect species, larval instar, and bioassay method. The following table summarizes some reported LC50 values for this compound and the closely related diamide insecticide, chlorantraniliprole.
| Insecticide | Insect Species | Larval Instar | Bioassay Method | LC50 Value |
| Tetrachlorantraniliprole (TCAP) | Spodoptera exigua | 1st | Not Specified | 10.371 µg/L (at 72h)[1] |
| Tetrachlorantraniliprole (TCAP) | Spodoptera exigua | 3rd | Not Specified | 41.672 µg/L[1] |
| Chlorantraniliprole | Spodoptera littoralis | 2nd | Not Specified | 0.23 mg/L[2] |
| Chlorantraniliprole | Spodoptera littoralis | Eggs (<24h) | Egg dipping | 126.6 mg/L[2] |
| Chlorantraniliprole | Spodoptera littoralis | Eggs (24-48h) | Egg dipping | 144.81 mg/L[2] |
| Chlorantraniliprole | Callosobruchus maculatus | Adult | Not Specified | 0.0079% (at 24h), 0.0037% (at 48h), 0.0007% (at 72h)[3] |
| Chlorantraniliprole | Agrotis ipsilon | 3rd | Diet Incorporation | 0.187 µg/g of diet (at 72h)[4] |
Q4: Is there known cross-resistance between this compound and other insecticides?
Yes, significant cross-resistance has been observed between this compound and other diamide insecticides. A this compound-resistant strain of Plutella xylostella showed high cross-resistance to chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole. However, this strain did not exhibit cross-resistance to insecticides with different modes of action, such as tolfenpyrad, indoxacarb, diafenthiuron, or abamectin.
| Insecticide | Resistance Ratio (RR) in this compound-Resistant P. xylostella |
| This compound | 5141.58 |
| Chlorantraniliprole | 44670.05 |
| Cyantraniliprole | 7038.58 |
| Tetrachlorantraniliprole | 1506.01 |
| Tolfenpyrad | No significant cross-resistance |
| Indoxacarb | No significant cross-resistance |
| Diafenthiuron | No significant cross-resistance |
| Abamectin | No significant cross-resistance |
Troubleshooting Guides
Issue 1: Higher than expected LC50 values or low insect mortality.
| Possible Cause | Troubleshooting Step |
| Insect Resistance | Test a known susceptible insect strain in parallel to your field-collected or lab-reared population. A significant difference in mortality suggests the presence of resistance. |
| Incorrect Insect Stage | Ensure you are using the specified larval instar for the bioassay. Younger larvae are generally more susceptible. |
| Degraded Insecticide | Prepare fresh insecticide solutions for each experiment. Store stock solutions according to the manufacturer's recommendations, typically in a cool, dark place. |
| Sub-optimal Environmental Conditions | Maintain a consistent temperature and humidity within the optimal range for the test insect species throughout the bioassay. |
| Incorrect Diet Composition | For diet-incorporation assays, ensure the diet is fresh and prepared according to a standardized protocol. Some dietary components can interact with the insecticide. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Insecticide Application | For leaf-dip assays, ensure complete and uniform coverage of the leaf surface. For topical applications, calibrate your micro-applicator to deliver a consistent volume. |
| Variable Larval Health | Select larvae of a uniform size and developmental stage. Discard any larvae that appear sluggish or unhealthy. |
| Inconsistent Incubation Conditions | Ensure all replicates are incubated under the same temperature, humidity, and light conditions. |
| Solvent Evaporation | When preparing serial dilutions, work efficiently to minimize solvent evaporation, which can alter the concentration of the insecticide. |
Experimental Protocols
1. Leaf-Dip Bioassay Protocol
This method is commonly used to assess the toxicity of insecticides to leaf-feeding insects.
Materials:
-
This compound technical grade or formulated product
-
Appropriate solvent (e.g., acetone, dimethyl sulfoxide)
-
Surfactant (e.g., Triton X-100, Tween 80)
-
Distilled water
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Host plant leaves (e.g., cabbage, cotton)
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Petri dishes
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Filter paper
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Forceps
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Second or third instar larvae of the target insect
Procedure:
-
Prepare Insecticide Solutions: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of at least five serial dilutions with distilled water containing a surfactant (typically 0.1%). A control solution containing only distilled water and the surfactant should also be prepared.
-
Leaf Treatment: Using forceps, dip individual host plant leaves into each insecticide dilution for 10-30 seconds, ensuring complete and uniform coverage. Dip control leaves in the control solution.
-
Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air dry completely.
-
Insect Exposure: Place a piece of moistened filter paper in the bottom of each Petri dish. Place one treated leaf in each dish. Introduce a known number of larvae (e.g., 10-20) into each Petri dish.
-
Incubation: Seal the Petri dishes and incubate them at a constant temperature and humidity suitable for the test insect.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if it exceeds 10%. Calculate the LC50 value and its 95% confidence intervals using probit analysis.
2. Diet-Incorporation Bioassay Protocol
This method is suitable for insects that can be reared on an artificial diet.
Materials:
-
This compound
-
Appropriate solvent
-
Artificial diet for the target insect
-
Multi-well bioassay trays or small containers
-
Micro-pipette
Procedure:
-
Prepare Insecticide-Diet Mixtures: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution.
-
Incorporate into Diet: While the artificial diet is still liquid and has cooled to a suitable temperature, add a known volume of each insecticide dilution to a specific volume of the diet to achieve the desired final concentrations. A control diet should be prepared by adding only the solvent.
-
Dispense Diet: Dispense a consistent volume of the insecticide-laced diet into each well of the bioassay trays or into individual containers. Allow the diet to solidify.
-
Insect Infestation: Place one larva into each well or container.
-
Incubation: Cover the trays or containers to prevent larval escape and maintain humidity. Incubate at a constant and appropriate temperature.
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., daily for 7 days).
-
Data Analysis: Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Visualizations
Caption: Mode of action of this compound on insect ryanodine receptors.
Caption: General workflow for conducting an insecticide bioassay.
Caption: A logical approach to troubleshooting inconsistent bioassay results.
References
Technical Support Center: Minimizing Thiotraniliprole Impact on Beneficial Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Thiotraniliprole on beneficial insect populations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it affect insects?
This compound is an insecticide belonging to the anthranilic diamide class. Its mode of action involves the activation of insect ryanodine receptors (RyRs), which are critical for muscle contraction.[1] this compound binds to these receptors, causing an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells. This leads to muscle paralysis, cessation of feeding, and ultimately, the death of the insect.[1] Its primary route of exposure is through ingestion, with some contact activity.[1]
Q2: Is this compound selective in its action?
Research indicates that this compound is highly selective and has a minimal impact on a range of beneficial arthropods.[2] This selectivity is attributed to differences in the sensitivity of ryanodine receptors between target pests and non-target organisms.[1] It has shown good efficacy against a wide array of insect pests, including caterpillars, flies, beetles, and aphids.[2]
Q3: What is the known impact of this compound on honey bees?
This compound is highly toxic to adult and larval honey bees on an acute oral exposure basis.[3] On an acute contact basis, it is highly toxic to adult honey bees but practically non-toxic to adult bumble bees.[3] The product label for formulations containing this compound carries a warning about its toxicity to bees and advises against application to blooming plants or weeds if bees are visiting the treatment area.
Q4: Can this compound be used in Integrated Pest Management (IPM) programs?
Yes, due to its high selectivity and minimal impact on many beneficial arthropod populations, this compound is considered an excellent fit for Integrated Pest Management (IPM) programs.[2] Its compatibility with biological control agents allows for a more sustainable approach to pest management.
Q5: What are the environmental persistence and fate of this compound?
This compound is persistent in soil and aquatic systems.[4] Its use in areas with permeable soils and shallow water tables may lead to groundwater contamination.[4] It is slightly to moderately soluble in water and is classified as moderately mobile.[3] The primary routes of degradation are hydrolysis and aqueous photolysis.[3]
Troubleshooting Guides
Issue: High mortality observed in beneficial insect populations during in-vitro experiments.
-
Possible Cause 1: Inappropriate dose or concentration.
-
Solution: Review the literature for established lethal concentrations (e.g., LC50) of this compound for the specific beneficial insect species you are studying. If data is unavailable, conduct a dose-response study to determine the appropriate non-lethal concentrations for your experiments.
-
-
Possible Cause 2: Unintended route of exposure.
-
Solution: this compound is primarily active through ingestion. Ensure your experimental setup minimizes unintended contact exposure if you are studying sublethal dietary effects. For example, use feeding arenas where the insects consume the treated diet without direct contact with treated surfaces.
-
-
Possible Cause 3: Contamination of experimental setup.
-
Solution: Thoroughly clean all experimental apparatus to remove any residual insecticide from previous experiments. Use dedicated equipment for handling this compound solutions.
-
Issue: Sublethal effects (e.g., reduced fecundity, altered behavior) are not being observed at expected concentrations.
-
Possible Cause 1: Insufficient exposure duration.
-
Solution: Sublethal effects may take time to manifest. Extend the duration of your experiment and monitor the beneficial insects over a longer period, potentially across different life stages.
-
-
Possible Cause 2: The chosen endpoint is not sensitive enough.
-
Solution: Consider evaluating a wider range of sublethal endpoints. Besides fecundity and mortality, assess parameters like larval development time, pupation success, adult longevity, and behavioral changes (e.g., foraging activity, mobility).
-
-
Possible Cause 3: Degradation of this compound in the diet.
-
Solution: Prepare fresh treated diets regularly to ensure a consistent concentration of this compound throughout the experiment. Store stock solutions and treated diets under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation.
-
Data on this compound Impact on Beneficial Insects
The following tables summarize the available quantitative data on the lethal and sublethal effects of this compound and other closely related anthranilic diamides on various beneficial insect populations.
Table 1: Lethal Toxicity of this compound (Tetraniliprole) and Chlorantraniliprole to Beneficial Insects
| Insecticide | Beneficial Insect | Life Stage | Exposure Route | Endpoint | Value | Reference |
| Tetraniliprole | Trichogramma brassicae | Adult | Residual Contact | Mortality (at 5 days) | 16.67% | [5] |
| Tetraniliprole | Trichogramma evanescens | Adult | Residual Contact | Mortality (at 5 days) | 21.11% | [5] |
| Chlorantraniliprole | Apis mellifera (Honey Bee) | Adult | Oral | LD50 (72h) | > 100 µ g/bee | [6] |
| Chlorantraniliprole | Apis mellifera (Honey Bee) | Adult | Contact | LD50 (72h) | > 100 µ g/bee | [6] |
| Chlorantraniliprole | Chrysoperla carnea | Larva | Ingestion | Mortality | Reduced survival to adult | [7] |
| Cyantraniliprole | Chrysoperla carnea | Larva | Ingestion | Mortality | Reduced survival to adult | [7] |
| Cyantraniliprole | Chrysoperla carnea | 2nd Instar Larva | Feeding (at 0.75 mg/L) | Mortality (at 120h) | ~30% | [8] |
| Cyantraniliprole | Apis mellifera (Honey Bee) | Larva | Acute Oral | LD50 | 0.047 µ g/larva | [9] |
| Cyantraniliprole | Apis mellifera (Honey Bee) | Larva | Chronic Oral | LD50 | 0.064 µ g/larva | [9] |
Table 2: Sublethal Effects of this compound (Tetraniliprole) and Chlorantraniliprole on Beneficial Insects
| Insecticide | Beneficial Insect | Life Stage | Effect | Observation | Reference |
| Tetraniliprole | Trichogramma brassicae | Immature | Emergence Rate | Minimum reduction of 12.66% at pupal stage | |
| Chlorantraniliprole | Trichogramma chilonis | Adult | Parasitism | Minimum % parasitism (71%) | |
| Chlorantraniliprole | Harmonia axyridis | Larva & Adult | Fecundity & Longevity | Inhibited longevity and fecundity | [10] |
| Chlorantraniliprole | Spodoptera cosmioides | Adult | Fecundity | Number of eggs laid was 2-8 times lower |
Experimental Protocols
Detailed methodologies for assessing the impact of this compound on beneficial insects are crucial for obtaining reliable and reproducible results. The following protocols are based on guidelines from the International Organization for Biological Control (IOBC) and published research.
1. Protocol for Assessing Acute Contact Toxicity to Adult Parasitoid Wasps (e.g., Trichogramma spp.)
-
Objective: To determine the mortality of adult parasitoid wasps after short-term contact with this compound residues.
-
Materials: Glass plates, Potter spray tower or similar spraying device, this compound formulation, distilled water, acetone (for technical grade), honey or sucrose solution, ventilated cages or vials, adult parasitoid wasps (< 24h old).
-
Procedure:
-
Prepare a range of this compound concentrations and a water-only control.
-
Treat glass plates with each concentration using a Potter spray tower to ensure a uniform residue. Allow the plates to dry completely.
-
Introduce a known number of adult parasitoids into a cage or vial containing the treated glass plate.
-
Provide a food source (e.g., a droplet of honey solution on an untreated surface).
-
Assess mortality at regular intervals (e.g., 24, 48, 72 hours). Mortality is confirmed if the wasps are unable to move when gently prodded with a fine brush.
-
Calculate the LC50 value using probit analysis.
-
2. Protocol for Assessing Sublethal Effects on the Fecundity of Predatory Beetles (e.g., Coccinella septempunctata)
-
Objective: To evaluate the impact of dietary exposure to sublethal concentrations of this compound on the reproductive output of predatory beetles.
-
Materials: Rearing containers, this compound formulation, artificial diet or prey (e.g., aphids), sucrose solution, oviposition substrate (e.g., black paper), microscope.
-
Procedure:
-
Determine a sublethal concentration (e.g., LC10 or LC20) of this compound from acute toxicity tests.
-
Prepare a treated diet by incorporating the sublethal concentration of this compound.
-
Rear newly emerged adult predatory beetles on the treated diet for a specified period (e.g., 10 days). A control group should be reared on an untreated diet.
-
Pair a male and a female beetle in an individual container with the treated or untreated diet and an oviposition substrate.
-
Record the number of eggs laid per female daily for the duration of the experiment.
-
Assess egg viability by monitoring the hatching rate.
-
Statistically compare the fecundity and fertility between the treated and control groups.
-
3. Protocol for Assessing Larval Development of Green Lacewings (e.g., Chrysoperla carnea)
-
Objective: To determine the effects of this compound on the survival and development time of green lacewing larvae.
-
Materials: Petri dishes or individual rearing cells, this compound formulation, insect eggs (e.g., Ephestia kuehniella) as a food source, fine camel-hair brush.
-
Procedure:
-
Prepare a range of this compound concentrations.
-
Treat the insect eggs by dipping them in the respective insecticide solutions and allowing them to air dry.
-
Place a single, newly hatched lacewing larva in each rearing cell.
-
Provide the treated or untreated (control) insect eggs as food ad libitum.
-
Monitor the larvae daily to record survival and developmental stage (instar).
-
Record the time taken for each larva to pupate and emerge as an adult.
-
Calculate the percentage of survival to adulthood and the mean development time for each treatment group.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound's impact on beneficial insects.
Caption: Mode of action of this compound on insect muscle cells.
Caption: General workflow for assessing insecticide toxicity on beneficial insects.
References
- 1. aphis.usda.gov [aphis.usda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. journals.scu.ac.ir [journals.scu.ac.ir]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Comparing effects of insecticides on two green lacewings species, Chrysoperla johnsoni and Chrysoperla carnea (Neuroptera: Chrysopidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of acute and chronic toxicity of cyantraniliprole and sulfoxaflor on honey bee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of synthetic insecticides on the life table parameters of Trichogramma chilonis under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lethal and sublethal effects of chlorantraniliprole on Spodoptera cosmioides (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Thiotraniliprole application rates for different crop types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Thiotraniliprole. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a diamide insecticide, classified under Group 28 of the Insecticide Resistance Action Committee (IRAC) mode of action classification.[1][2] Its mechanism of action involves the activation of insect ryanodine receptors, which are intracellular calcium channels critical for muscle and nerve function.[1] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing rapid muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect pest.[1]
Q2: What is the difference between this compound and Tetraniliprole?
A2: this compound is the proposed common name for the active ingredient, while Tetraniliprole is the registered name for the chemical. They refer to the same active ingredient.
Q3: What are the registered crop types and general application methods for this compound?
A3: this compound is registered for use on a variety of agricultural crops, including corn, soybean, potatoes, and several fruit and vegetable crops.[2] It is also approved for use on turfgrass.[2] Approved application methods include foliar, soil, and seed treatments.[2]
Q4: Where can I find recommended application rates for this compound on different crops?
A4: Recommended application rates vary depending on the crop, target pest, and application method. The following table summarizes typical application rates for various crops based on product labels for formulations containing Tetraniliprole. Always refer to the specific product label for detailed instructions.
| Crop Category | Crop Examples | Application Method | Application Rate (pounds of active ingredient per acre per year) |
| Vegetables | Tuberous and Corm Vegetables, Leafy Vegetables, Brassica Head and Stem Vegetables, Fruiting Vegetables | Foliar | 0.027 – 0.054 |
| In-furrow | 0.036 – 0.178 | ||
| Drip Chemigation | 0.07 – 0.178 | ||
| Grains | Corn (field, pop, sweet, and grown for seed) | Seed Treatment | 0.25 mg of tetraniliprole per kernel |
| In-furrow | 0.027 – 0.178 | ||
| Soybean | In-furrow | 0.027 – 0.178 | |
| Fruits | Citrus, Pome Fruits, Stone Fruits, Small Fruit Vine Climbing (except fuzzy kiwifruit) - Grapes | Foliar | 0.027 – 0.054 |
| Direct Soil Treatment (Citrus) | 0.089 - 0.107 | ||
| Other Crops | Tree Nuts | Foliar | 0.027 – 0.054 |
| Tobacco | Transplant Water/Planting Treatment | 0.027 – 0.04 |
Source: EPA Final Registration Decision for the New Active Ingredient Tetraniliprole[3]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Pest Mortality
-
Possible Cause 1: Insecticide Resistance.
-
Explanation: Repeated use of insecticides with the same mode of action can lead to the selection of resistant pest populations.[4] Diamide insecticides, including this compound, are susceptible to resistance development.
-
Solution:
-
Confirm Resistance: Conduct a dose-response bioassay to compare the susceptibility of the field population to a known susceptible laboratory strain.
-
Implement Resistance Management: Rotate this compound with insecticides from different IRAC groups. Avoid using Group 28 insecticides for consecutive pest generations.[4]
-
-
-
Possible Cause 2: Improper Application.
-
Explanation: Efficacy can be compromised by incorrect application rates, poor coverage, or application at an inappropriate time.
-
Solution:
-
Verify Application Rate: Ensure the correct concentration and volume are used according to the experimental protocol.
-
Optimize Coverage: For foliar applications, ensure thorough coverage of all plant surfaces where the target pest feeds.
-
Timing: Apply when the target pest is at its most susceptible life stage.
-
-
-
Possible Cause 3: Environmental Factors.
-
Explanation: Heavy rainfall shortly after a foliar application can wash the product off plant surfaces. High temperatures and UV radiation can also degrade the active ingredient over time.
-
Solution:
-
Check Weather Forecast: Avoid applying immediately before predicted rainfall.
-
Consider Formulation: Some formulations may have better rainfastness than others.
-
Reapplication: If significant rainfall occurs shortly after application, reapplication may be necessary, adhering to label restrictions on the total amount applied per season.
-
-
Issue 2: Symptoms of Phytotoxicity on Test Plants
-
Explanation: Phytotoxicity is damage to a plant caused by a chemical application. Symptoms can include leaf burning, chlorosis (yellowing), necrosis (tissue death), and stunting.
-
Possible Cause 1: High Application Rate.
-
Explanation: Applying a concentration higher than recommended can be toxic to the plant.
-
Solution:
-
Review Protocol: Double-check the intended application rate and calculations.
-
Calibrate Equipment: Ensure application equipment is properly calibrated to deliver the correct volume.
-
-
-
Possible Cause 2: Tank Mixing Incompatibility.
-
Explanation: Mixing this compound with other pesticides, adjuvants, or fertilizers can sometimes result in a phytotoxic combination.
-
Solution:
-
Conduct a Jar Test: Before tank mixing, perform a small-scale jar test to check for physical incompatibility (e.g., precipitation, separation).
-
Consult Labels: Review the labels of all products to be tank-mixed for any known incompatibilities.
-
Test on a Small Area: Apply the tank mix to a small number of plants and observe for any adverse effects for a few days before treating the entire experimental plot.
-
-
-
Possible Cause 3: Environmental Stress.
-
Explanation: Plants under stress from drought, high temperatures, or disease may be more susceptible to phytotoxicity.
-
Solution:
-
Assess Plant Health: Avoid applying to plants that are already showing signs of stress.
-
Optimal Application Conditions: Apply during cooler parts of the day, such as early morning or late evening, to minimize stress on the plants.
-
-
Issue 3: Unexpected Effects on Non-Target Organisms
-
Explanation: While this compound has a favorable toxicological profile for many non-target organisms, it can be toxic to some, particularly certain bee species.[2]
-
Possible Cause: Application During Foraging Periods.
-
Solution:
-
Avoid Application to Flowering Crops During Bee Activity: Do not apply to crops in bloom when bees are actively foraging.
-
Evening Applications: If application to a flowering crop is necessary, apply in the late evening when bees are not active.
-
-
Experimental Protocols
Protocol 1: Laboratory Bioassay to Determine the Efficacy of this compound against a Target Pest
-
Objective: To determine the lethal concentration (e.g., LC50) of this compound for a specific insect pest.
-
Materials:
-
Technical grade this compound
-
Appropriate solvent (e.g., acetone)
-
Distilled water
-
Non-ionic surfactant
-
Insect rearing containers
-
Diet for the target insect pest
-
Spray tower or micropipette
-
Ventilated holding chamber with controlled temperature, humidity, and photoperiod
-
-
Methodology:
-
Insect Rearing: Rear the target insect pest on an appropriate artificial diet or host plant material under controlled laboratory conditions to ensure a uniform and healthy population.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of serial dilutions from the stock solution using distilled water containing a non-ionic surfactant to achieve a range of at least five concentrations.
-
Include a control group treated only with distilled water and the surfactant.
-
-
Application:
-
Diet Incorporation Method: Incorporate the test solutions into the artificial diet before it solidifies. Place a known number of larvae (e.g., 10-20) into each container with the treated diet.
-
Topical Application Method: Apply a precise volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of each insect using a micropipette.
-
Leaf Dip Method (for foliar-feeding insects): Dip host plant leaves in each test solution for a set time (e.g., 10 seconds), allow them to air dry, and then place them in containers with the test insects.
-
-
Incubation: Place the treated insects in a ventilated holding chamber with appropriate temperature, humidity, and photoperiod for the species.
-
Data Collection: Record mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit or logit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
-
-
Visualizations
Caption: Simplified signaling pathway of this compound's mode of action in an insect muscle cell.
Caption: Decision-making workflow for troubleshooting low pest mortality in this compound experiments.
References
Validation & Comparative
A Researcher's Guide to the Validation of HPLC Methods for Thiotraniliprole Analysis in Vegetables
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the analysis of Thiotraniliprole, a newer diamide insecticide, in vegetable matrices. The focus is on a validated HPLC method with UV detection, presented alongside alternative methods, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Validated Method
A robust and reliable HPLC-UV method is essential for routine monitoring of this compound residues. While specific validated methods for this compound are emerging, a comprehensive method can be established based on validated protocols for structurally similar compounds like Tetraniliprole and Chlorantraniliprole.
Experimental Protocol:
1. Sample Preparation (QuEChERS Method):
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted and efficient technique for extracting pesticide residues from food matrices.
-
Homogenization: A representative 10-15 g sample of the vegetable is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to induce phase separation. The tube is again shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove interfering matrix components like organic acids and sugars. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is filtered and is ready for HPLC analysis.
2. HPLC-UV System and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of diamide insecticides.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. The exact ratio may require optimization.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound.
-
Injection Volume: A 20 µL injection volume is standard.
Method Validation Parameters:
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on data from similar compounds.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80-110% |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg |
Comparison with Alternative Analytical Methods
While HPLC-UV offers a reliable and cost-effective solution, other techniques provide enhanced sensitivity and selectivity, which may be crucial for certain research and regulatory applications.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC with UV Detection (HPLC-UV) | Separation based on polarity, detection by UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to mass spectrometry. |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC, detection by mass-to-charge ratio. | High sensitivity, high selectivity, structural confirmation. | Higher equipment and operational costs, requires skilled operators. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass-to-charge ratio. | Suitable for some pesticides, but diamides are generally not volatile enough. | Not ideal for non-volatile compounds like this compound without derivatization. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction for specific detection. | High-throughput, rapid screening, cost-effective for large sample numbers. | Prone to cross-reactivity, may not be as accurate as chromatographic methods. |
Performance Data Comparison
The following table provides a comparative summary of the typical performance of HPLC-UV and LC-MS/MS for the analysis of diamide insecticides in vegetables.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (Recovery %) | 80-110% | 90-110% |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | 0.001 - 0.01 mg/kg |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | 0.0003 - 0.003 mg/kg |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the validation of an HPLC method for this compound analysis in vegetables.
Caption: Workflow for HPLC method validation of this compound in vegetables.
A Comparative Guide to the Cross-Validation of Thiotraniliprole Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The methodologies predominantly employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data presented herein, including linearity, recovery rates, precision, and limits of quantification, offer insights into the expected performance of analytical methods for this class of compounds across various food and environmental matrices.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of analytical methods for Tetraniliprole and Chlorantraniliprole from various studies. These values provide a reference for establishing performance criteria for Thiotraniliprole analysis.
Table 1: Performance Characteristics of Tetraniliprole Analytical Methods
| Matrix | Analytical Method | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOQ (mg/kg) |
| Tomato | QuEChERS, LC-MS/MS | >0.99 | 72-91 | ≤8.0 | 0.01 |
| Maize | QuEChERS, HPLC-DAD | >0.99 | >82 | 0.35-5.63 (intra-day), 1.27-4.27 (inter-day) | 0.05 |
| Soil | Microwave-assisted extraction, LC-MS/MS | >0.99 | - | - | 0.002 |
| Water | Direct injection, LC-MS/MS | - | - | - | 0.0001 |
Table 2: Performance Characteristics of Chlorantraniliprole Analytical Methods
| Matrix | Analytical Method | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOQ (mg/kg) |
| Vegetables | QuEChERS, HPLC | - | 99.27 | 0.619 (intra-day), 0.463 (inter-day) | 0.0152 |
| Potato | QuEChERS, UHPLC-PDA | - | - | - | 0.070 |
Experimental Protocol: A Representative Method for this compound Analysis in Vegetables
This protocol describes a general procedure for the determination of this compound residues in a vegetable matrix using the QuEChERS extraction method followed by LC-MS/MS analysis.
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh a representative 10-15 g portion of the vegetable sample and homogenize it.
-
Extraction:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
The extract can be directly analyzed or diluted with a suitable solvent if necessary before LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small percentage of formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for diamide insecticides.
-
MS/MS Detection: Monitor at least two specific multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.
3. Method Validation Parameters
The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to assess the following parameters:
-
Selectivity: Analyze blank matrix samples to ensure no interferences are present at the retention time of this compound.
-
Linearity: Establish a calibration curve with at least five concentration levels to demonstrate a linear response (r² > 0.99).
-
Accuracy (Recovery): Perform recovery experiments by spiking blank matrix samples at different concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ). Acceptable recovery is typically within 70-120%.
-
Precision (Repeatability and Reproducibility): Determine the relative standard deviation (RSD) of replicate analyses of spiked samples. The RSD should generally be ≤20%.
-
Limit of Quantification (LOQ): The lowest concentration at which the method can be reliably quantified with acceptable accuracy and precision.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method across different laboratories. This process is crucial to ensure the comparability and reliability of results generated by multiple facilities.
Caption: Inter-laboratory cross-validation workflow.
This guide highlights the common analytical approaches and expected performance for the analysis of this compound and related compounds. By following standardized protocols and conducting thorough validation, laboratories can ensure the generation of high-quality, reliable, and comparable data for research, regulatory, and safety assessment purposes.
Comparative Efficacy of Thiotraniliprole and Other Diamide Insecticides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Thiotraniliprole and other key diamide insecticides. The information is supported by experimental data to aid in informed decision-making for pest management strategies and future insecticide development.
The diamide class of insecticides has become a cornerstone of modern pest management due to their high efficacy against a range of lepidopteran pests and favorable safety profile for non-target organisms. These insecticides, including the newer compound this compound, act on the insect ryanodine receptor (RyR), a critical component of muscle function. This guide offers a detailed comparison of this compound with other widely used diamides such as Chlorantraniliprole, Cyantraniliprole, and Flubendiamide, presenting key efficacy data and the underlying experimental methodologies.
Mode of Action: Targeting the Ryanodine Receptor
Diamide insecticides exert their effect by binding to and activating the ryanodine receptor in insect muscle cells. This binding locks the receptor in an open state, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm. The resulting depletion of intracellular calcium stores disrupts normal muscle contraction, causing rapid feeding cessation, paralysis, and ultimately, the death of the insect pest.[1][2] The high selectivity of diamides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.[3]
Below is a diagram illustrating the signaling pathway of diamide insecticides.
Caption: Signaling pathway of diamide insecticides targeting the ryanodine receptor.
Comparative Efficacy Data
The following tables summarize key efficacy data from various studies, comparing this compound and other diamide insecticides against economically important lepidopteran pests.
Table 1: Cross-Resistance of this compound-Resistant Plutella xylostella
A study on a this compound-resistant strain (TR) of the diamondback moth, Plutella xylostella, revealed significant cross-resistance to other diamide insecticides.
| Insecticide | Susceptible Strain (S) LC₅₀ (mg/L) | This compound-Resistant Strain (TR) LC₅₀ (mg/L) | Resistance Ratio (RR) |
| This compound | 0.003 | 15.425 | 5141.58 |
| Chlorantraniliprole | 0.002 | 89.340 | 44670.05 |
| Cyantraniliprole | 0.005 | 35.193 | 7038.58 |
| Tetrachlorantraniliprole | 0.004 | 6.024 | 1506.01 |
Data sourced from a study on realized heritability and cross-resistance patterns of this compound in Plutella xylostella.[4]
Table 2: Comparative LC₅₀ Values of Diamide Insecticides Against Chloridea virescens
This table presents the lethal concentration (LC₅₀) values of Chlorantraniliprole and Flubendiamide against third instar larvae of the tobacco budworm, Chloridea virescens.
| Insecticide | LC₅₀ (ng/mL) | 95% Fiducial Limits |
| Chlorantraniliprole | 4.819 | 4.316 - 5.352 |
| Flubendiamide | 27.972 | 23.361 - 33.725 |
Data from a study on the sublethal effects of diamide insecticides on Chloridea virescens.[5]
Table 3: Efficacy of Diamide Insecticides Against Plutella xylostella and Selectivity to Solenopsis saevissima
This table shows the mortality of Plutella xylostella and the predatory ant Solenopsis saevissima after 48 hours of exposure to different diamide insecticides.
| Insecticide | P. xylostella Mortality (%) | S. saevissima Mortality (%) |
| Chlorantraniliprole | 100 | 2.50 |
| Cyantraniliprole | 100 | 2.00 |
Data extracted from a study on the efficacy and residual toxicity of insecticides on Plutella xylostella and their selectivity to a predator.[6]
Experimental Protocols
The data presented in this guide were generated using standardized bioassay methodologies. Below is a detailed description of a typical experimental protocol for a lepidopteran diet-incorporation bioassay.
Lepidopteran Diet-Incorporation Bioassay Protocol
This method is commonly used to determine the lethal concentrations of insecticides against lepidopteran larvae.
Caption: A typical workflow for a lepidopteran diet-incorporation bioassay.
Materials and Methods:
-
Insect Rearing: A susceptible laboratory strain of the target lepidopteran species is reared on a standardized artificial diet in a controlled environment.[7]
-
Insecticide Solutions: Technical grade insecticides are dissolved in an appropriate solvent (e.g., acetone) to create stock solutions. Serial dilutions are then made to obtain a range of concentrations for testing.[7]
-
Diet Preparation: The artificial diet is prepared according to a standard recipe. Once the diet has cooled to a lukewarm temperature (around 40°C), the insecticide solutions are thoroughly mixed in. A control diet is prepared with the solvent only.[7][8]
-
Bioassay Arenas: The treated diet is dispensed into the wells of multi-well bioassay trays. A single larva of a specific instar (e.g., neonate or third instar) is placed in each well.[7]
-
Incubation: The bioassay trays are sealed and maintained under controlled environmental conditions for a predetermined period, typically 3 to 7 days.[7][8]
-
Data Collection and Analysis: Larval mortality is assessed at the end of the incubation period. The data are then subjected to probit analysis to calculate the LC₅₀ (the concentration that kills 50% of the test population) and other relevant toxicological parameters.[7]
Conclusion
This compound demonstrates high efficacy against key lepidopteran pests, comparable to other leading diamide insecticides. However, the significant cross-resistance observed in this compound-resistant Plutella xylostella highlights the importance of robust resistance management strategies. The selection of a particular diamide insecticide should be guided by the target pest spectrum, local resistance profiles, and its fit within an integrated pest management (IPM) program. The experimental protocols outlined in this guide provide a framework for conducting further comparative efficacy studies to support the development of sustainable and effective pest control solutions.
References
- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance [ideas.repec.org]
- 2. Insecticide study sheds light on the structure of its receptor, pointing the way to more benign pest control and potential heart treatments | Life Sciences Institute [lsi-dev.sites.olt.ubc.ca]
- 3. mdpi.com [mdpi.com]
- 4. nyxxb.cn [nyxxb.cn]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cotton.org [cotton.org]
- 8. scispace.com [scispace.com]
A Comparative Environmental Impact Assessment: Thiotraniliprole vs. Neonicotinoids
A comprehensive guide for researchers and drug development professionals on the environmental fate and non-target toxicity of two major insecticide classes.
This guide provides an objective comparison of the environmental impact of Thiotraniliprole, a newer diamide insecticide, and the widely used neonicotinoids. The information presented is curated from peer-reviewed scientific literature and regulatory documents to assist researchers, scientists, and professionals in drug development in understanding the ecological implications of these compounds.
Executive Summary
This compound and neonicotinoids represent two distinct classes of insecticides with different modes of action, which dictates their toxicological profiles and environmental impact. Neonicotinoids, agonists of the nicotinic acetylcholine receptor (nAChR), have been the subject of extensive research and regulatory scrutiny due to their systemic nature and broad-spectrum effects on non-target organisms, particularly pollinators.[1][2] this compound, a member of the diamide class, acts on the ryanodine receptor (RyR) in insects, leading to muscle paralysis.[3] While also effective against a range of pests, its environmental and toxicological profile presents a different set of considerations. This guide delves into the specifics of their impact on key non-target organisms and their behavior in the environment.
Mode of Action
The distinct mechanisms by which these insecticides affect target pests also determine their selectivity and potential harm to non-target species.
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][4][5][6] This binding leads to the continuous stimulation of nerve cells, resulting in paralysis and death.[4][5][6]
This compound and other diamide insecticides target the ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[3][7][8] By locking these channels in an open state, they cause an uncontrolled release of calcium ions from the sarcoplasmic reticulum, leading to muscle paralysis and eventual death of the insect.[7][8]
Environmental Fate
The persistence and mobility of an insecticide in the environment are critical factors in determining its potential for non-target exposure.
| Physicochemical Property | This compound (and related Diamides) | Neonicotinoids |
| Soil Half-life (Aerobic) | 11 to 925 days (Tetraniliprole) | Varies by compound: Imidacloprid: 100 - >1000 days Clothianidin: 148 - 7000 days Thiamethoxam: 7 - 335 days |
| Water Solubility | Slightly to moderately soluble | High |
Data Sources: [9][10][11][12][13]
Neonicotinoids are characterized by their high water solubility and persistence in soil, which can lead to leaching into groundwater and runoff into surface water bodies.[1][9][10][11][14] Their half-lives in soil can be highly variable, with some compounds persisting for several years.[9][10][12]
This compound and other diamides like Tetraniliprole are generally less water-soluble than neonicotinoids.[3][13] However, they can still be persistent in the soil, with a wide range of reported half-lives.[13]
Toxicity to Non-Target Organisms
The impact on non-target organisms is a primary concern in the environmental risk assessment of insecticides.
Bees (Apis mellifera)
Bees are crucial pollinators, and their exposure to insecticides is a significant environmental concern.
| Toxicity Endpoint | This compound (and related Diamides) | Neonicotinoids |
| Acute Contact LD50 (48h) | >100 µ g/bee (Chlorantraniliprole) | Imidacloprid: 0.029 µ g/bee Thiamethoxam: 0.024 µ g/bee |
| Acute Oral LD50 (48h) | 0.00142 µ g/bee (Tetraniliprole) | Imidacloprid: 0.0037 µ g/bee Thiamethoxam: 0.005 µ g/bee |
Neonicotinoids are highly toxic to bees, with very low lethal doses.[2][15][16] Sublethal effects, including impaired foraging, navigation, and immune response, have also been widely documented.[2]
Data for this compound and its analogs show a mixed toxicity profile for bees. While the acute contact toxicity of Chlorantraniliprole is low, the acute oral toxicity of Tetraniliprole is very high, indicating a significant risk through ingestion of contaminated nectar and pollen.[3][15]
Aquatic Invertebrates (Daphnia magna)
Aquatic invertebrates are vital components of freshwater ecosystems and are often used as bioindicators for water quality.
| Toxicity Endpoint | This compound (and related Diamides) | Neonicotinoids |
| 48h EC50 | 9.4 µg/L (Chlorantraniliprole) | Imidacloprid: >44,000 µg/L Thiamethoxam: >85,000 µg/L |
Neonicotinoids generally exhibit lower acute toxicity to the standard test species Daphnia magna.[18] However, other aquatic insects have been shown to be much more sensitive.[19]
In contrast, Chlorantraniliprole, a related diamide, is highly toxic to Daphnia magna.[13][17] This suggests that diamide insecticides may pose a greater direct acute risk to certain crustacean zooplankton.
Soil Organisms (Eisenia fetida)
Earthworms are essential for soil health, and their exposure to soil-persistent insecticides is a key area of ecotoxicological assessment.
| Toxicity Endpoint | This compound (and related Diamides) | Neonicotinoids |
| 14d LC50 | >4000 mg/kg (Tetraniliprole) | Imidacloprid: 3.05 mg/kg Clothianidin: 0.93 mg/kg |
Data Sources: [20]
Neonicotinoids have been shown to be toxic to earthworms, with sublethal effects including DNA damage and reduced weight gain.[20]
The available data for Tetraniliprole suggests a very low acute toxicity to earthworms.[20]
Experimental Protocols
The following are summaries of the standardized OECD guidelines used to generate the ecotoxicological data presented in this guide.
Honeybee Acute Toxicity Tests (OECD 213 & 214)
These guidelines detail methods for assessing the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult honeybees.
-
Test Organism: Young adult worker honeybees (Apis mellifera).
-
Procedure (Oral): Bees are starved for up to 2 hours and then provided with a sucrose solution containing the test substance at various concentrations. Food consumption is monitored.
-
Procedure (Contact): A precise droplet of the test substance in a suitable solvent is applied to the dorsal thorax of anesthetized bees.
-
Endpoints: Mortality is recorded at 4, 24, and 48 hours (and can be extended to 72 and 96 hours). The LD50 (the dose that is lethal to 50% of the test population) is calculated. Sublethal effects are also noted.[2][21][22][23][24]
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of chemicals to planktonic crustaceans.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
Endpoint: Immobilisation (the inability to swim) is recorded at 24 and 48 hours. The EC50 (the concentration that causes an effect in 50% of the test population) is determined.[11][12][14][25]
Earthworm Acute Toxicity Test (OECD 207)
This guideline describes a method to assess the acute toxicity of chemicals to earthworms.
-
Test Organism: Adult earthworms (Eisenia fetida).
-
Procedure: Earthworms are exposed to the test substance mixed into an artificial soil substrate over a 14-day period.
-
Endpoints: Mortality is assessed at 7 and 14 days, and the LC50 (the concentration that is lethal to 50% of the test population) is calculated. Sublethal effects, such as changes in body weight, are also recorded.[1][9][26][27]
References
- 1. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 2. fera.co.uk [fera.co.uk]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. youtube.com [youtube.com]
- 5. Neuron - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 8. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 11. fera.co.uk [fera.co.uk]
- 12. oecd.org [oecd.org]
- 13. researchgate.net [researchgate.net]
- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Daphnid life cycle responses to the insecticide chlorantraniliprole and its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. oecd.org [oecd.org]
- 24. pjoes.com [pjoes.com]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 27. biotecnologiebt.it [biotecnologiebt.it]
A Researcher's Guide to Validating Thiotraniliprole Resistance Detection Methods
For Immediate Release
This guide provides a comprehensive comparison of current methods for detecting Thiotraniliprole resistance in insect populations. It is intended for researchers, scientists, and crop protection professionals engaged in insecticide resistance management (IRM). The document outlines the experimental basis for three primary detection methodologies: biological assays, biochemical assays, and molecular diagnostics. Detailed protocols and comparative data are presented to aid in the selection of appropriate validation techniques.
Introduction to this compound and Resistance
This compound is a second-generation diamide insecticide that targets the insect ryanodine receptor (RyR), leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the pest.[1] As with other insecticides, the intensive use of this compound can lead to the development of resistance in target pest populations, such as the diamondback moth, Plutella xylostella. The primary mechanisms of resistance to diamide insecticides include target-site mutations in the RyR gene and enhanced metabolic detoxification by enzymes like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE).[1] Effective IRM strategies rely on the timely and accurate detection of resistance. This guide compares the leading methods for this purpose.
Comparative Analysis of Detection Methods
The validation of this compound resistance detection methods is crucial for establishing reliable monitoring programs. The three main approaches—bioassays, biochemical assays, and molecular diagnostics—offer distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
| Methodology | Principle | Typical Output | Throughput | Relative Cost | Key Advantages | Key Limitations |
| Biological Assays | Measures the phenotypic response of whole organisms to the insecticide. | LC50 (Lethal Concentration, 50%), Resistance Ratio (RR) | Low to Medium | Low to Medium | Directly measures resistance phenotype; considered the "gold standard" for confirming resistance. | Time-consuming; requires rearing of insects; can be influenced by environmental factors. |
| Biochemical Assays | Quantifies the activity of specific enzymes involved in insecticide detoxification. | Enzyme activity levels (e.g., nmol/min/mg protein) | Medium to High | Medium | Provides information on metabolic resistance mechanisms; can be performed on individual insects. | Does not detect target-site resistance; requires specific substrates and reagents. |
| Molecular Diagnostics | Detects specific genetic mutations associated with resistance. | Presence/absence of mutations, allele frequency | High | High | Highly specific and sensitive for known resistance alleles; high-throughput capabilities. | Will not detect novel resistance mechanisms; requires knowledge of resistance-conferring mutations. |
Experimental Protocols
Biological Assay: Leaf-Dip Method
This method is a standard bioassay for determining the susceptibility of lepidopteran larvae to insecticides.
Protocol:
-
Insecticide Preparation: Dissolve technical grade this compound in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Dip cabbage leaf discs (or other suitable host plant leaves) into each insecticide dilution for 10-30 seconds. Allow the leaves to air-dry.
-
Exposure: Place the treated leaf discs into individual Petri dishes or multi-well plates. Introduce a single third-instar larva onto each leaf disc.
-
Incubation: Maintain the assays at a constant temperature and humidity (e.g., 25±1°C, 60-70% RH) with a set photoperiod.
-
Mortality Assessment: Record larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value. The resistance ratio (RR) is calculated by dividing the LC50 of the field population by the LC50 of a susceptible reference strain.
Biochemical Assays for Detoxification Enzymes
These assays measure the activity of key enzyme families involved in metabolic resistance.
Sample Preparation: Homogenize individual adult insects or larvae in a suitable buffer (e.g., phosphate buffer, pH 7.0) and centrifuge to obtain the supernatant for enzyme analysis.
Protocols:
-
Cytochrome P450 Monooxygenases (P450s): The activity of P450s can be estimated using the 7-ethoxycoumarin O-deethylation (ECOD) assay. The reaction mixture includes the insect supernatant, NADPH, and 7-ethoxycoumarin. The production of the fluorescent product, 7-hydroxycoumarin, is measured over time.
-
Glutathione S-Transferases (GSTs): GST activity is commonly measured using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The assay measures the conjugation of CDNB with glutathione, which results in an increase in absorbance at 340 nm.
-
Carboxylesterases (CarEs): CarE activity can be determined using α-naphthyl acetate as a substrate. The enzymatic hydrolysis of α-naphthyl acetate produces α-naphthol, which reacts with a dye (e.g., Fast Blue B salt) to produce a colored product that can be quantified spectrophotometrically.
Molecular Diagnostics: Detection of Ryanodine Receptor Mutations
This method identifies specific single nucleotide polymorphisms (SNPs) in the RyR gene known to confer resistance to diamide insecticides.
Protocol:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Amplify the region of the RyR gene known to harbor resistance mutations using specific primers.
-
Sequencing or Genotyping:
-
Sanger Sequencing: Sequence the PCR product to identify any mutations.
-
Allele-Specific PCR (AS-PCR) or TaqMan SNP Genotyping: These methods use primers or probes that are specific to either the wild-type or the mutant allele, allowing for high-throughput genotyping.
-
-
Data Analysis: Determine the frequency of resistance alleles in the population.
Visualization of Workflows and Pathways
Caption: A comparative workflow of the three main methods for detecting this compound resistance.
Caption: Signaling pathways illustrating this compound's mode of action and resistance mechanisms.
Conclusion
The selection of a this compound resistance detection method depends on the specific research question, available resources, and the desired level of detail. Bioassays remain the definitive tool for confirming phenotypic resistance. Biochemical assays provide valuable insights into metabolic resistance mechanisms, while molecular diagnostics offer a high-throughput approach for monitoring known resistance alleles. An integrated approach, utilizing a combination of these methods, will provide the most comprehensive understanding of this compound resistance in pest populations and inform the development of sustainable and effective resistance management strategies.
References
Comparative Analysis of Thiotraniliprole Metabolism in Diamondback Moth and Fall Armyworm
A guide for researchers, scientists, and drug development professionals on the metabolic pathways of the novel insecticide Thiotraniliprole in two key agricultural pests: Plutella xylostella (Diamondback Moth) and Spodoptera frugiperda (Fall Armyworm).
This compound is a recently developed diamide insecticide that shows significant promise for the control of various lepidopteran pests. Understanding its metabolic fate within different insect species is crucial for managing insecticide resistance, optimizing its efficacy, and assessing its environmental impact. This guide provides a comparative analysis of the known and inferred metabolic pathways of this compound in two economically important insect pests: the Diamondback Moth (Plutella xylostella) and the Fall Armyworm (Spodoptera frugiperda). The information presented is based on current scientific literature, with some metabolic pathways inferred from studies on structurally similar diamide insecticides like chlorantraniliprole and tetraniliprole due to the limited direct research on this compound metabolism.
Quantitative Data on Detoxification Enzymes
The metabolism of this compound in insects is primarily carried out by detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). While direct quantitative data on this compound metabolism is limited, studies on diamide-resistant strains of P. xylostella and S. frugiperda provide strong indications of the key enzymes involved.
| Enzyme Family | Insect Species | Key Genes/Enzymes Implicated in Diamide Metabolism | Fold Change in Resistant Strains (mRNA expression or enzyme activity) | Reference |
| Cytochrome P450s | Plutella xylostella | CYP6BG1, CYP321E1 | Up to 80-fold (CYP6BG1) | [1] |
| Spodoptera frugiperda | CYP340AX8v2, CYP9A75, CYP341B17v2, CYP340L16 (implicated in tetraniliprole metabolism) | Not specified | ||
| Glutathione S-transferases | Plutella xylostella | GSTu1, GST2L | Significantly higher activity | [1] |
| Spodoptera frugiperda | General GST activity | Increased in some resistant strains | [2] | |
| Carboxylesterases (CarE) | Plutella xylostella | General CarE activity | Significantly higher activity | [1] |
| Spodoptera frugiperda | General CarE activity | Increased in some resistant strains | [2] |
Inferred Metabolic Pathways
Based on the metabolism of other diamide insecticides, the primary metabolic transformations of this compound in insects are expected to involve oxidation and conjugation reactions.
Phase I Metabolism (Oxidation)
Cytochrome P450s are the principal enzymes responsible for Phase I metabolism, which typically involves the introduction or exposure of functional groups, making the molecule more water-soluble. For this compound, this could involve hydroxylation of the aromatic rings or N-demethylation.
Phase II Metabolism (Conjugation)
Following Phase I reactions, the modified this compound molecule can undergo Phase II conjugation reactions, where endogenous molecules such as glutathione are attached, further increasing water solubility and facilitating excretion. GSTs are the key enzymes in this process.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used in studying insecticide metabolism.
In Vitro Metabolism Assay with Insect Microsomes
This assay is used to determine the rate of metabolism of an insecticide by P450 enzymes present in insect microsomes.
-
Insect Rearing and Microsome Preparation:
-
Rear larvae of the target insect species (P. xylostella or S. frugiperda) on an appropriate artificial diet under controlled conditions (e.g., 25 ± 1°C, 65 ± 5% relative humidity, 16:8 h light:dark photoperiod).
-
Dissect the midguts from fourth-instar larvae in ice-cold homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).
-
Homogenize the tissues and centrifuge at low speed (e.g., 700 g for 10 min at 4°C) to remove cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 g for 20 min at 4°C) to pellet mitochondria.
-
Collect the supernatant and ultracentrifuge at 100,000 g for 60 min at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Metabolism Assay:
-
Prepare a reaction mixture containing the insect microsomes (e.g., 0.5 mg/mL protein), an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and this compound at a specific concentration in a final volume of buffer.
-
Initiate the reaction by adding the NADPH-generating system and incubate at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant for the parent insecticide and its metabolites using LC-MS/MS.
-
LC-MS/MS Analysis of this compound and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying insecticides and their metabolites.
-
Sample Preparation:
-
Extract the samples from the in vitro metabolism assay or from whole insect homogenates with an appropriate organic solvent (e.g., acetonitrile).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and its expected metabolites. For metabolite identification, use full scan and product ion scan modes to determine the mass-to-charge ratio (m/z) and fragmentation patterns.
-
Visualizations
Inferred Metabolic Pathway of this compound
Caption: Inferred metabolic pathway of this compound in insects.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro this compound metabolism study.
References
A Comparative Efficacy Analysis of Thiotraniliprole and Chlorantraniliprole Against Key Agricultural Pests
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Thiotraniliprole and Chlorantraniliprole, two key active ingredients from the diamide class of insecticides. Both compounds are potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium, muscle paralysis, and eventual death of the target pest.[1][2][3] This guide synthesizes available experimental data to compare their performance against specific, economically important insect pests.
Mode of Action: A Shared Target with Subtle Differences
Both this compound (also referred to as Tetraniliprole) and Chlorantraniliprole belong to the anthranilic diamide class of insecticides and share the same primary mode of action: the activation of insect ryanodine receptors.[2][4] This activation causes a massive release of calcium ions from the internal stores of muscle cells, leading to continuous muscle contraction, paralysis, and ultimately, the death of the insect.[1][3][5] While both compounds target the same receptor, recent cryo-electron microscopy studies have revealed that different diamide insecticides, including anthranilic diamides, can have distinct binding poses within the same binding site on the ryanodine receptor. These subtle differences in interaction at the molecular level may contribute to variations in their efficacy against different pest species.
The following diagram illustrates the signaling pathway activated by these diamide insecticides.
Caption: Mode of Action of Diamide Insecticides.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Chlorantraniliprole against several key lepidopteran pests. It is important to note that direct comparative studies testing both compounds simultaneously are limited. The data presented is compiled from various studies and experimental conditions may differ.
Table 1: Efficacy against Fall Armyworm (Spodoptera frugiperda)
| Insecticide | LC50 Value | Exposure Time | Larval Instar | Bioassay Method | Reference |
| Chlorantraniliprole | 0.25 µg/g | 72 hours | 3rd | Diet Incorporation | [6] |
| Chlorantraniliprole | 1.8 ppm | 72 hours | 3rd | Topical Application | [7] |
| Chlorantraniliprole | 9.763 µg/g | Not Specified | 2nd | Diet Incorporation | [8] |
| This compound (Tetraniliprole) | Lower larval population than control | Field Trial | Not Specified | Foliar Spray |
Note: A direct comparison of LC50 values for this compound against S. frugiperda was not found in the searched literature. However, field studies indicate its effectiveness in reducing larval populations.
Table 2: Efficacy against Diamondback Moth (Plutella xylostella)
| Insecticide | LC50 Value | Larval Instar | Bioassay Method | Reference |
| Chlorantraniliprole | 0.000275% - 0.00037% | 3rd | Leaf-disc dip | [9] |
| This compound (Tetraniliprole) | Lower larval incidence than control | Not Specified | Field Trial | [10] |
| Chlorantraniliprole | Lower larval incidence than control | Not Specified | Field Trial | [11] |
Note: While specific LC50 values for this compound against P. xylostella were not found in direct comparison with Chlorantraniliprole, field studies indicate both are effective. One study ranked the toxicity of several insecticides and found Chlorantraniliprole to be the most toxic to P. xylostella.[9]
Table 3: Efficacy against Rice Yellow Stem Borer (Scirpophaga incertulas)
| Insecticide | Application Rate | Efficacy Metric | Field Trial Results | Reference |
| Chlorantraniliprole 0.4% GR | 10 kg/hectare | % Dead Hearts & % White Ears | 1.9% DH, 0.7% WE | [9] |
| Chlorantraniliprole 18.5% SC | 150 ml/hectare | % Dead Hearts & % White Ears | 2.5% DH, 1.0% WE | [9] |
| This compound (Tetraniliprole) 200SC | 50 & 60 g a.i./ha | % Damage Reduction | 52.03-54.68% | [12] |
| Chlorantraniliprole 0.4% GR | Not Specified | % Dead Heart & % White Earhead | 2.19% DH, 2.59% WE | [13] |
Note: Both insecticides have demonstrated significant efficacy in controlling rice yellow stem borer in field trials.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used in the evaluation of these insecticides.
Leaf-Dip Bioassay Protocol
This method is commonly used to determine the lethal concentration (LC) of an insecticide.
Caption: Leaf-Dip Bioassay Workflow.
Detailed Steps:
-
Insect Rearing: Larvae of the target pest (e.g., Plutella xylostella) are reared on a suitable artificial diet or host plant leaves under controlled laboratory conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 h L:D photoperiod).
-
Insecticide Solutions: Serial dilutions of the formulated insecticide are prepared in distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading.
-
Treatment: Leaf discs (e.g., cabbage for P. xylostella) are cut and dipped into the respective insecticide solutions for a specified duration (e.g., 10-30 seconds). Control discs are dipped in water with surfactant only.
-
Exposure: After air-drying, the treated leaf discs are placed individually in Petri dishes or multi-well plates. A set number of larvae (e.g., 10-20 third-instar larvae) are introduced into each dish.
-
Incubation and Assessment: The bioassay units are maintained under the same controlled conditions as insect rearing. Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration to kill 50% of the population) and other lethal concentration values.
Diet-Incorporation Bioassay Protocol
This method is often used for pests that are reared on an artificial diet, such as Spodoptera frugiperda.
Caption: Diet-Incorporation Bioassay Workflow.
Detailed Steps:
-
Insect Rearing: The target pest larvae are reared on a standard artificial diet in a controlled environment.
-
Insecticide-Diet Mixture: The artificial diet is prepared, and while it is still liquid, a known volume of the insecticide solution at various concentrations is thoroughly mixed in. A control diet is prepared with the solvent and surfactant only.
-
Bioassay Setup: The treated diet is dispensed into the wells of multi-well bioassay trays or individual vials.
-
Infestation: One larva of a specific instar (e.g., second or third instar) is placed in each well or vial. The containers are then sealed to prevent escape.
-
Incubation and Evaluation: The trays or vials are incubated under controlled conditions. Mortality is recorded at predetermined time points.
-
Data Analysis: Similar to the leaf-dip bioassay, mortality data is corrected and subjected to probit analysis to determine the LC50 values.[6][8]
Toxicity to Non-Target Organisms
A critical aspect of insecticide evaluation is its impact on non-target organisms, including beneficial insects. Both Chlorantraniliprole and this compound are generally considered to have a favorable toxicological profile with low toxicity to mammals, birds, and fish.[14] They are also reported to have low toxicity to many beneficial predatory insects and bees when used according to label instructions.[1][15][14][16][17] However, some studies have indicated potential sublethal effects or toxicity to certain beneficial species under specific exposure scenarios.[1][18] Therefore, while these diamide insecticides are valuable tools for integrated pest management (IPM), their use should be carefully managed to minimize potential risks to the broader ecosystem.[19][20]
Conclusion
Both this compound and Chlorantraniliprole are highly effective insecticides against a range of lepidopteran pests due to their shared mode of action on the insect ryanodine receptor. The available data suggests that both compounds provide excellent control of economically important pests such as the fall armyworm, diamondback moth, and rice stem borer.
Direct, quantitative comparisons of their potency (e.g., LC50 values from the same study) are limited in the reviewed literature, making a definitive statement on which compound is universally "more effective" challenging. The choice between this compound and Chlorantraniliprole may depend on the specific target pest, crop, local resistance patterns, and formulation availability.
Further head-to-head comparative studies under standardized laboratory and field conditions are warranted to provide a more precise differentiation of the efficacy spectrum and potency of these two important insecticides. Researchers are encouraged to consult the primary literature for detailed experimental conditions when comparing efficacy data.
References
- 1. Chlorantraniliprole Fact Sheet [npic.orst.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Diamide insecticides: efficacy, toxicity and analytical methods for residue monitoring in food samples [ejchem.journals.ekb.eg]
- 4. News - Tetraniliprole vs Chlorantraniliprole [bigpesticides.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. ijabbr.com [ijabbr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. entosocindia.org [entosocindia.org]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 15. assets.syngentaebiz.com [assets.syngentaebiz.com]
- 16. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
Cross-Resistance Patterns of Thiotraniliprole: A Comparative Guide for Researchers
For researchers and professionals in drug development and crop protection, understanding the nuances of insecticide cross-resistance is paramount for sustainable pest management. This guide provides a detailed comparison of cross-resistance patterns between the novel diamide insecticide, thiotraniliprole, and other major insecticide classes, supported by experimental data and methodologies.
This compound, a recently introduced diamide insecticide, has demonstrated high efficacy against various lepidopteran pests.[1] Like other diamides, its mode of action involves the activation of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death.[1][2] However, the intensive use of diamides has led to the rapid evolution of resistance in several pest species.[2][3][4][5] A critical aspect of resistance management is understanding the potential for cross-resistance, where resistance to one insecticide confers resistance to other compounds, particularly those within the same chemical class.
Quantitative Analysis of Cross-Resistance
Studies have been conducted to determine the cross-resistance profile of this compound in resistant pest strains. A notable example is the investigation into a this compound-resistant (TR) strain of the diamondback moth, Plutella xylostella, which was developed through 40 consecutive generations of selection.[1] The resulting strain exhibited an exceptionally high resistance ratio (RR) of 5141.58-fold to this compound.[1]
The cross-resistance of this TR strain to other insecticides is summarized in the table below.
| Insecticide Class | Insecticide | Resistance Ratio (RR) | Cross-Resistance |
| Diamides | This compound | 5141.58 | - |
| Chlorantraniliprole | 44670.05 | High | |
| Cyantraniliprole | 7038.58 | High | |
| Tetrachlorantraniliprole | 1506.01 | High | |
| Flubendiamide | >4,000 | High[6] | |
| Pyrroles | Chlorfenapyr | No significant cross-resistance | None[6] |
| Oxadiazines | Indoxacarb | No significant cross-resistance | None[1][6] |
| Pyrazoles | Tolfenpyrad | No significant cross-resistance | None[1] |
| Phenylpyrazoles | Fipronil | No cross-resistance | None[7] |
| Sulfonylureas | Diafenthiuron | No significant cross-resistance | None[1][6] |
| Avermectins | Abamectin | No significant cross-resistance | None[1] |
| Spinosyns | Spinosad | No cross-resistance | None[7] |
Data for P. xylostella from a this compound-selected resistant strain.[1] Additional data for other diamides and insecticide classes from similarly selected strains.[6][7]
The data clearly indicates a strong positive cross-resistance between this compound and other tested diamide insecticides.[1][8][9] Conversely, no cross-resistance was observed with insecticides from different chemical classes that have distinct modes of action.[1][6] This pattern underscores the importance of rotating insecticides with different modes of action to mitigate the development of resistance.[10]
Mechanisms of Cross-Resistance
The primary mechanism underlying the high-level cross-resistance among diamide insecticides is target-site mutation in the ryanodine receptor gene.[8][9] In the highly this compound-resistant strain of P. xylostella, a specific point mutation, I4790K, was identified in the PxRyR gene with a 100% frequency.[1] This mutation is a key determinant of the observed cross-resistance to chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole.[1] Similar mutations, such as G4946E and I4790M, have been identified in other diamide-resistant pest populations and are also associated with broad cross-resistance within this insecticide class.[9]
In addition to target-site insensitivity, metabolic resistance can also play a role. In the this compound-resistant P. xylostella strain, the activities of glutathione-S transferase (GST) and carboxylesterase (CarE), as well as the content of cytochrome P450 monooxygenases (P450s), were significantly elevated compared to a susceptible strain.[1] Overexpression of P450s, in particular, has been linked to diamide resistance in various insect species.[4][11][12]
Figure 1. Logical relationship of this compound resistance mechanisms and cross-resistance patterns.
Experimental Protocols
The evaluation of insecticide susceptibility and cross-resistance patterns typically involves standardized bioassay procedures. A common and effective method is the leaf-dipping bioassay, particularly for lepidopteran larvae.[1]
Leaf-Dipping Bioassay Protocol:
-
Insecticide Preparation: Prepare serial dilutions of the technical grade insecticide in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to ensure even distribution on the leaf surface. A control group treated only with the solvent-surfactant solution is essential.
-
Leaf Treatment: Cabbage discs or leaves of the host plant are dipped into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air-dry.
-
Insect Exposure: Second or third-instar larvae of the test insect population are placed on the treated leaves within a petri dish or a similar container.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).[1]
-
Mortality Assessment: Mortality is recorded after a specific time interval, typically 48 to 96 hours.[1] Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the median lethal concentration (LC50), which is the concentration of the insecticide that kills 50% of the test population.[1]
-
Resistance Ratio Calculation: The resistance ratio (RR) is calculated by dividing the LC50 value of the resistant strain by the LC50 value of a susceptible reference strain.
Figure 2. A generalized workflow for a leaf-dipping insecticide bioassay.
Signaling Pathway and Mode of Action
This compound and other diamide insecticides act on the insect's ryanodine receptor, a ligand-gated ion channel critical for muscle contraction.
Figure 3. Signaling pathway for the mode of action of diamide insecticides.
References
- 1. nyxxb.cn [nyxxb.cn]
- 2. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Evolution of Pesticide Resistance: A Data-Driven Case Study of Chlorantraniliprole Resistance in Chilo suppressalis and Other Lepidopteran Pests in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of cyantraniliprole resistance in Spodoptera frugiperda: Selection, inheritance pattern, and cross-resistance to other diamide insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cyantraniliprole resistance in Spodoptera frugiperda: Selection, inheritance pattern, and cross‐resistance to other diamide insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irac-online.org [irac-online.org]
- 11. Resistance Selection and Characterization of Chlorantraniliprole Resistance in Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Resistance monitoring and mechanism in the fall armyworm Spodoptera frugiperda (Lepidoptera: Noctuidae) for chlorantraniliprole from Sichuan Province, China [frontiersin.org]
Comparative toxicity of Thiotraniliprole to pest and beneficial species
A Comparative Analysis of the Toxicological Profile of Thiotraniliprole in Pest and Beneficial Species.
Introduction
This compound is a novel insecticide belonging to the diamide class of chemistry, which has gained prominence in pest management strategies. Like other diamides, its mode of action involves the disruption of calcium regulation in the muscle cells of susceptible insects. This guide provides a comparative assessment of the toxicity of this compound against key agricultural pests and beneficial, non-target species, with supporting data from scientific literature.
Mode of Action: Ryanodine Receptor Modulation
This compound, along with other diamide insecticides such as chlorantraniliprole, acts as a modulator of the ryanodine receptor (RyR).[1] These receptors are critical for regulating the release of calcium from the sarcoplasmic reticulum within muscle cells. The binding of this compound to the insect RyR leads to an uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect. This mode of action is highly selective for insect RyRs, which contributes to its lower toxicity in mammals.
Figure 1: Simplified signaling pathway of this compound's mode of action.
Comparative Toxicity to Pest Species
This compound has demonstrated high efficacy against a range of lepidopteran pests. The following table summarizes the lethal concentrations (LC50) of this compound in comparison to other insecticides against various pest species. Lower LC50 values indicate higher toxicity.
| Pest Species | Insecticide | LC50 | Exposure Time | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Chlorantraniliprole | 2.781 mg/L | 48 h | [2] |
| Mamestra brassicae (Cabbage Moth) | Chlorantraniliprole | 0.35 mg/L | 24 h | [3][4] |
| Mamestra brassicae (Cabbage Moth) | Indoxacarb | 1.71 mg/L | 24 h | [3][4] |
| Callosobruchus maculatus (Pulse Beetle) | Spinosad 45% SC | 0.0002% | 72 h | [5] |
| Callosobruchus maculatus (Pulse Beetle) | Chlorantraniliprole 18.5% SC | 0.0007% | 72 h | [5] |
| Callosobruchus maculatus (Pulse Beetle) | Emamectin Benzoate 5% SC | 0.0011% | 72 h | [5] |
| Callosobruchus maculatus (Pulse Beetle) | Deltamethrin 2.8% SC | 0.0003% | 72 h | [5] |
| Callosobruchus maculatus (Pulse Beetle) | Chlorfenpyr 10% SC | 0.0031% | 72 h | [5] |
Comparative Toxicity to Beneficial Species
The selectivity of an insecticide is crucial for its integration into Integrated Pest Management (IPM) programs. A favorable toxicological profile towards beneficial insects is highly desirable.
A study on the parasitic wasp Trichogramma species, which are important biological control agents, showed that tetraniliprole (a closely related diamide) and chlorantraniliprole had lower mortality rates compared to thiocyclam.[6] Specifically, at five days post-treatment, tetraniliprole and chlorantraniliprole resulted in significantly lower mortality in T. brassicae and T. evanescens compared to thiocyclam.[6] Another study indicated that chlorantraniliprole has low intrinsic toxicity to many beneficial arthropods, including pollinators like honey bees.[6]
| Beneficial Species | Insecticide | Mortality Rate (%) | Exposure Time | Reference |
| Trichogramma brassicae | Tetraniliprole | 25.00 | < 5 days | [6] |
| Trichogramma evanescens | Tetraniliprole | 21.11 | 5 days | [6] |
| Trichogramma brassicae | Chlorantraniliprole | 26.11 | < 5 days | [6] |
| Trichogramma evanescens | Chlorantraniliprole | 13.33 | 5 days | [6] |
| Trichogramma brassicae | Lufenuron | 30.55 | < 5 days | [6] |
| Trichogramma evanescens | Lufenuron | 30.00 | 5 days | [6] |
| Trichogramma brassicae | Thiocyclam | 65.55 | < 5 days | [6] |
| Trichogramma evanescens | Thiocyclam | 57.22 | 5 days | [6] |
Experimental Protocols
Standardized laboratory bioassays are essential for determining the toxicity of insecticides. The following is a generalized workflow for a larval contact bioassay.
Figure 2: Generalized workflow for an insecticide toxicity bioassay.
Detailed Methodology for a Larval Bioassay:
-
Test Organisms: Larvae of a specific instar (e.g., third-instar) are selected to ensure uniformity.[7]
-
Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone or DMSO).[7] Serial dilutions are then made to obtain the desired test concentrations.
-
Application Method:
-
Diet Incorporation: The insecticide solution is mixed into an artificial diet before it solidifies.
-
Topical Application: A micro-applicator is used to apply a precise droplet of the insecticide solution directly onto the dorsal thorax of the insect.[7]
-
Leaf Dip: Leaves are dipped into the insecticide solution, allowed to dry, and then provided to the insects.
-
-
Exposure: A set number of larvae (e.g., 10-20) are exposed to each concentration, with multiple replications (typically 3-5).[7] A control group is exposed only to the solvent.
-
Observation: Mortality is assessed at regular intervals. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality (if any) using Abbott's formula. Probit analysis is then used to calculate the LC50 or LD50 values, which represent the concentration or dose that is lethal to 50% of the test population.[7]
Conclusion
The available data suggests that this compound is a highly effective insecticide against key lepidopteran pests. Its mode of action, targeting the insect ryanodine receptor, provides a high degree of selectivity. This is reflected in the lower toxicity observed in beneficial species like Trichogramma wasps when compared to broader-spectrum insecticides. This selectivity makes this compound a valuable tool for integrated pest management programs, where the goal is to control pest populations while minimizing harm to non-target organisms and the environment. Further research should continue to evaluate its effects on a wider range of beneficial insects and under field conditions.
References
Safety Operating Guide
Personal protective equipment for handling Thiotraniliprole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of Thiotraniliprole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure to this compound. While this compound has low acute toxicity, it can be a slight skin and eye irritant.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Gloves | Nitrile or Butyl rubber. Ensure gloves are powder-free and have been tested for chemical resistance. | Prevents dermal contact. Nitrile and butyl gloves offer good resistance to a range of chemicals.[2] |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) | Half-mask or full-face respirator with an Organic Vapor (OV) cartridge and a P100 particulate filter. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Appropriate solvent (e.g., DMSO, acetone)
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Labeling materials
-
Waste container for contaminated consumables
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials and place them in the fume hood.
-
Label the volumetric flask with the chemical name, concentration, solvent, date, and your initials.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of this compound powder using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into the labeled volumetric flask.
-
Add a small amount of the chosen solvent to the flask, enough to wet the powder.
-
Gently swirl the flask to begin dissolving the powder.
-
Use a pipette to rinse the weighing paper or boat with a small amount of solvent, transferring the rinse into the volumetric flask to ensure all the powder is collected.
-
Continue adding solvent to the flask until it is approximately half-full.
-
Stopper the flask and vortex or sonicate until the this compound is completely dissolved.
-
-
Final Dilution:
-
Once dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Store the prepared stock solution in a properly sealed and labeled container in a designated, well-ventilated, and cool location.
-
-
Cleanup:
-
Dispose of all contaminated consumables (e.g., weighing paper, pipette tips) in the designated chemical waste container.
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of or decontaminate it as required.
-
Wash hands thoroughly with soap and water.
-
This compound Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
PPE Selection Logic for this compound
Caption: Decision tree for selecting appropriate PPE.
Toxicity Data Summary
The following table summarizes available toxicity data for this compound and the related compound, Chlorantraniliprole.
| Test Type | Compound | Result | Reference |
| Acute Oral LD50 (Rat) | Chlorantraniliprole | > 5000 mg/kg bw | [3] |
| Acute Dermal LD50 (Rat) | Chlorantraniliprole | > 5000 mg/kg bw | [3] |
| Skin Irritation (Rabbit) | Tetraniliprole | Not an irritant | [1] |
| Eye Irritation (Rabbit) | Tetraniliprole | Slight irritant | [1] |
| Skin Sensitization (Mouse) | Tetraniliprole | Positive | [1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
The container should be kept closed when not in use.
Liquid Waste:
-
Unused or expired this compound solutions must be collected in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Aqueous solutions should not be disposed of down the drain.[4]
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glass or plastic.
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. fao.org [fao.org]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
